Cobalt titanite green spinel
Description
Current State of Scholarly Investigations
Current research on Cobalt Titanite Green Spinel is multifaceted, exploring its synthesis, structural characteristics, and functional properties. A primary area of investigation is its complex magnetic behavior. Studies have confirmed that Co2TiO4 is ferromagnetic at room temperature. vulcanchem.com Deeper investigations at low temperatures have revealed more complex phenomena, including a magnetic compensation point around 32.5 K, where the magnetizations of its two sublattices cancel each other out, and spin-glass-like behavior. helmholtz-berlin.dersc.org Neutron diffraction has been a crucial technique in these studies, helping to determine the spin structure and confirming the unusual electronic configuration of (Co²⁺)[Co³⁺Ti³⁺]O₄. vulcanchem.comhelmholtz-berlin.de
Another significant focus of scholarly work is the material's electrocatalytic activity. Researchers have identified Co2TiO4 as a promising, cost-effective electrocatalyst for the oxygen evolution reaction (OER) in acidic environments. researchgate.net Synthesized as octahedral nanocrystals, it has demonstrated performance comparable to expensive precious metal oxides like Iridium Oxide (IrO2) and Ruthenium Oxide (RuO2), which are the current standards for proton exchange membrane (PEM) water electrolyzers. researchgate.net
Furthermore, the potential of Co2TiO4 in energy storage is being actively explored. Its spinel structure makes it an attractive candidate for use as an anode material in lithium-ion batteries. researchgate.netpatsnap.com Research in this area often involves the synthesis of nanostructured forms of the material to enhance electrochemical performance, including charge capacity and cycling stability. researchgate.netpatsnap.com To further improve its properties, investigations into hybrid materials, such as composites of Co2TiO4 with reduced graphene oxide (RGO), have been undertaken for applications in electrochemical sensing. mdpi.com
Table 1: Key Research Findings on this compound (Co2TiO4)
| Property / Application | Key Finding | Relevant Techniques | Citations |
|---|---|---|---|
| Magnetic Properties | Ferromagnetic at room temperature; exhibits magnetic compensation and spin-glass behavior at low temperatures. | Neutron Diffraction, PPMS | vulcanchem.comhelmholtz-berlin.dersc.org |
| Electronic Structure | Inverse spinel structure with the electronic configuration (Co²⁺)[Co³⁺Ti³⁺]O₄. | Neutron Diffraction | vulcanchem.comhelmholtz-berlin.de |
| Electrocatalysis (OER) | Efficient non-precious metal catalyst for oxygen evolution in acidic media, comparable to IrO2. | Electrochemical Analysis | researchgate.net |
| Energy Storage | Investigated as a high-capacity anode material for Li-ion batteries. | Electrochemical Characterization | researchgate.netpatsnap.com |
| Hybrid Materials | Composites with reduced graphene oxide (RGO) developed for electrochemical sensing of hydrogen peroxide. | SEM, XRD, XPS | mdpi.com |
Significance and Research Trajectories within Advanced Materials Science
The significance of this compound in advanced materials science stems from its potential to address challenges in several key technological areas. Its unique combination of magnetic and semiconductor properties makes it a promising material for spintronics, a field that aims to utilize the spin of electrons in addition to their charge for information processing. vulcanchem.com
In the domain of clean energy, Co2TiO4 is significant for two main reasons. First, as an efficient and stable catalyst for water splitting, it offers a pathway to replace expensive and rare precious metals like iridium and ruthenium, potentially lowering the cost of hydrogen production through electrolysis. researchgate.net Second, its electronic properties suggest it could be useful in energy conversion applications, such as photocatalysis, for harnessing solar energy. vulcanchem.com The development of nanostructured Co2TiO4 is a key research trajectory, as reducing particle size to the nanoscale can dramatically enhance catalytic activity and improve performance in energy storage devices. researchgate.netresearchgate.net
Future research trajectories are focused on several key areas:
Defect Engineering: Intentionally creating and controlling defects within the spinel lattice to fine-tune its electronic and catalytic properties. mdpi.com
Hybrid Nanostructures: Designing and synthesizing advanced composites, such as Co2TiO4 integrated with carbon-based nanomaterials, to create synergistic effects that enhance performance in sensors and batteries. mdpi.com
Doping and Substitution: Investigating the effects of substituting cobalt or titanium with other elements to modulate the material's magnetic and electrical characteristics for specific applications. rsc.org
Theoretical Modeling: Employing computational methods like Density Functional Theory (DFT) to predict the properties of new Co2TiO4-based structures and to gain a deeper understanding of the mechanisms behind its catalytic and magnetic behavior. mdpi.comrsc.org
Methodological Frameworks in Spinel Chemistry Research
The investigation of this compound and related spinel compounds relies on a well-established set of methodological frameworks encompassing synthesis, characterization, and theoretical simulation.
Synthesis Methods: The properties of Co2TiO4 are highly dependent on its morphology and crystallinity, which are controlled by the synthesis method. Common techniques include:
Co-precipitation: A method where precursors are precipitated from a solution, followed by calcination at high temperatures to form the final crystalline product. researchgate.netbibliotekanauki.pluokerbala.edu.iq This method allows for good control over the stoichiometry of the resulting titanate. bibliotekanauki.pl
Hydrothermal/Solvothermal Synthesis: These techniques involve a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures, using water or an organic solvent. researchgate.netpatsnap.commdpi.com This approach is particularly effective for producing well-defined nanostructures, such as the octahedral nanocrystals used in catalysis studies. researchgate.netpatsnap.com
Solid-State Reaction: This traditional ceramic method involves mixing the precursor oxides (e.g., Cobalt (II) Oxide and Titanium (IV) Oxide) and heating them at high temperatures for extended periods to allow for ionic diffusion and the formation of the spinel crystal matrix. researchgate.netmasoncolor.com
Modified Pechini Process: A wet-chemical method that uses a chelating agent like citric acid to form a polymer-metal complex, which is then heated to produce a fine, homogeneous powder. researchgate.net
Table 2: Common Methodologies in Cobalt Titanite Spinel Research
| Methodology | Description | Purpose | Citations |
|---|---|---|---|
| Synthesis | |||
| Co-precipitation | Calcination of precipitated hydroxides/carbonates from precursor salts. | Production of single-phase powders. | researchgate.netbibliotekanauki.pl |
| Hydrothermal/Solvothermal | Reactions in a sealed vessel under high pressure and temperature. | Synthesis of controlled nanostructures. | researchgate.netpatsnap.commdpi.com |
| Characterization | |||
| X-ray Diffraction (XRD) | Analyzes the crystal structure, phase purity, and crystallite size. | Structural identification. | mdpi.comresearchgate.net |
| Neutron Diffraction | Probes both crystal and magnetic structure, sensitive to light elements like oxygen and can distinguish between ions with similar X-ray scattering factors. | Determination of cation distribution and magnetic ordering. | vulcanchem.comhelmholtz-berlin.de |
| Electron Microscopy (SEM/TEM) | Provides high-resolution images of the material's morphology, particle size, and shape. | Microstructural analysis. | mdpi.comresearchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that determines elemental composition and chemical/oxidation states. | Surface chemical state analysis. | researchgate.netmdpi.com |
| Theoretical Modeling | |||
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure and properties of materials. | Prediction of stability, electronic properties, and defect formation energies. | mdpi.comrsc.org |
Characterization Techniques: A comprehensive suite of analytical techniques is employed to understand the structure-property relationships in Co2TiO4. X-ray Diffraction (XRD) is fundamental for confirming the spinel crystal structure and phase purity. bibliotekanauki.pl As mentioned, neutron diffraction is invaluable for resolving the precise arrangement of cations and magnetic moments. vulcanchem.comhelmholtz-berlin.de Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the material's morphology and microstructure. researchgate.net To probe the surface chemistry and oxidation states of the constituent elements, X-ray Photoelectron Spectroscopy (XPS) is widely used. researchgate.netmdpi.com
Theoretical Frameworks: Computational modeling, particularly Density Functional Theory (DFT), plays a crucial role in modern spinel research. mdpi.com These first-principles calculations can predict various properties, including insertion voltages for battery applications, the stability of different crystal structures, and the energy barriers for ion diffusion. rsc.org By simulating the effects of defects or dopants, theoretical models can guide experimental efforts toward designing materials with enhanced functionalities. mdpi.com
Properties
CAS No. |
68186-85-6 |
|---|---|
Molecular Formula |
CoNiTiZn+10 |
Molecular Weight |
230.9 g/mol |
IUPAC Name |
zinc;cobalt(2+);nickel(2+);titanium(4+) |
InChI |
InChI=1S/Co.Ni.Ti.Zn/q2*+2;+4;+2 |
InChI Key |
JIFICPCESXKQAF-UHFFFAOYSA-N |
Canonical SMILES |
[Ti+4].[Co+2].[Ni+2].[Zn+2] |
physical_description |
Dry Powder Blue odorless powder; Insoluble in water; [BASF MSDS] |
Origin of Product |
United States |
Synthesis and Advanced Fabrication Methodologies for Cobalt Titanite Green Spinel
Solid-State Reaction Pathways and Mechanistic Studies
Solid-state reaction is a conventional and widely utilized method for synthesizing cobalt titanite and other complex oxides. csic.esmdpi.com This approach involves the high-temperature calcination of precursor materials to induce a chemical reaction in the solid phase, leading to the formation of the desired crystalline structure. cnr.itpreprints.org
High-Temperature Synthesis Techniques and Optimization
High-temperature synthesis is fundamental to the solid-state reaction method for producing Cobalt Titanite Green Spinel. This technique typically involves heating a mixture of cobalt and titanium oxides to temperatures ranging from 800 to 1150°C. ispigment.comcnr.it The optimization of this process is critical for achieving a single-phase product with the desired properties.
Research has shown that calcination temperature significantly impacts the phase purity of the final product. For instance, calcination at 550°C can result in a mixture of phases, including CoTiO₃, Co₂TiO₄, and Co₃O₄. preprints.orgpreprints.org To obtain a single-phase Co₂TiO₄ spinel structure, higher calcination temperatures, often around 1150°C, are necessary. cnr.itpreprints.org The duration of the calcination process is also a key parameter, with a six-hour firing at 1200°C being used in some synthesis protocols. youtube.com The goal is to achieve a complete reaction and ionic interdiffusion between the cobalt and titanium oxides to form the stable inverse spinel crystalline matrix. chemicalbook.com
| Parameter | Condition | Outcome | Reference |
| Calcination Temperature | 550°C | Mixture of CoTiO₃, Co₂TiO₄, and Co₃O₄ | preprints.orgpreprints.org |
| Calcination Temperature | 1150°C | Single-phase Co₂TiO₄ | cnr.itpreprints.org |
| Calcination Time | 6 hours | Fused oxide of cobalt and titanium | youtube.com |
Precursor Chemistry and Reaction Kinetics
The choice of precursors is a critical factor that influences the reaction pathway and the characteristics of the final this compound. Commonly used precursors for solid-state synthesis include cobalt(II) oxide (CoO) and titanium(IV) oxide (TiO₂). chemicalbook.com Other precursors like cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) can also be used. cnr.itpreprints.org The stoichiometry of the precursors is crucial for obtaining the desired Co₂TiO₄ phase. cnr.it
The reaction kinetics of the solid-state synthesis are governed by factors such as the particle size of the precursors, the intimacy of their mixing, and the heating rate. Smaller particle sizes and thorough mixing enhance the contact area between reactants, thereby increasing the reaction rate. The kinetics of inclusion nucleation and growth of spinel within the host material are dependent on the diffusivity of the cations. mdpi.com The formation of the spinel structure involves the diffusion of Co²⁺ and Ti⁴⁺ ions through the solid matrix at elevated temperatures.
Solution-Based and Soft Chemistry Approaches
In addition to solid-state methods, various solution-based and soft chemistry techniques have been developed for the synthesis of this compound. csic.esresearchgate.net These methods offer advantages such as lower synthesis temperatures, better control over particle size and morphology, and improved homogeneity of the final product.
Hydrothermal and Solvothermal Synthesis of this compound
Hydrothermal and solvothermal methods are prominent soft chemistry approaches for synthesizing spinel nanoparticles. researchgate.netcsic.esmdpi.com These techniques involve a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium. csic.esnih.gov
For this compound, hydrothermal synthesis has been reported to produce nanostructured particles at lower temperatures compared to solid-state methods. csic.esmdpi.com In one study, Co₂TiO₄ nanoparticles were successfully synthesized via a hydrothermal method using cobalt chloride (CoCl₂·6H₂O) and titanium tetrachloride (TiCl₄) as precursors in an aqueous solution of sodium hydroxide (B78521). mdpi.com The reaction was carried out at 250°C for 12 hours. csic.es Another report describes the synthesis of single-phase cobalt-orthotitanate inverse spinel nanoparticles through a solvothermal method at a low calcination temperature of 400°C, using cobalt nitrate and titanium tetraisopropoxide as precursors. researchgate.netresearchgate.net
| Method | Precursors | Temperature | Outcome | Reference |
| Hydrothermal | CoCl₂·6H₂O, TiCl₄, NaOH | 250°C | Nanostructured Co₂TiO₄ particles | csic.esmdpi.com |
| Solvothermal | Cobalt Nitrate, Titanium Tetraisopropoxide | 400°C | Single-phase Co₂TiO₄ nanoparticles | researchgate.netresearchgate.net |
Sol-Gel Processing and Controlled Crystallization
The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. researchgate.netajer.org This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. For this compound, a sol-gel approach can be employed using precursors like titanium(IV) isopropoxide and cobalt(II) acetate (B1210297) tetrahydrate in an ethanol (B145695) solvent. researchgate.net
The process allows for controlled crystallization by carefully managing parameters such as pH, temperature, and the presence of surfactants. researchgate.net For instance, the use of sodium hydroxide or oxalic acid can control the morphology and particle size of the resulting nanoparticles. researchgate.net Following the gel formation, a heat treatment step at temperatures between 600°C and 900°C is typically required to obtain the pure cubic cobalt titanium oxide nanoparticles. researchgate.net This method offers excellent control over the stoichiometry and chemical homogeneity of the final product. researchgate.net
Co-precipitation Methods and Precipitate Evolution
Co-precipitation is another widely used solution-based method for synthesizing this compound. researchgate.netcsic.esbibliotekanauki.pl This technique involves the simultaneous precipitation of cobalt and titanium hydroxides from a precursor solution. youtube.com Typically, aqueous solutions of cobalt salts, such as cobalt nitrate, and a suspension of titanium dioxide are mixed. youtube.com A precipitating agent, like sodium hydroxide, is then added to co-precipitate the metal hydroxides. youtube.com
The evolution of the precipitate is a critical stage. The initially formed amorphous precipitate of cobalt hydroxide and titanium dioxide is then subjected to calcination at high temperatures, for example, 1200°C, to induce the formation of the crystalline Co₂TiO₄ spinel. youtube.combibliotekanauki.pl The molar ratios of the starting reagents are a critical factor in determining the phase purity of the final product. thaiscience.info Industrial intermediates, such as titanyl sulfate, have also been utilized as titanium precursors in co-precipitation methods. researchgate.netbibliotekanauki.pl
Advanced Processing for Micro- and Nanostructured this compound
The fabrication of micro- and nanostructured this compound (Co₂TiO₄) has garnered significant attention due to the unique properties that emerge at these small scales. Advanced processing techniques are crucial for controlling the particle size, morphology, and distribution, which in turn dictate the material's performance in various applications.
Synthesis of Nanoparticulate this compound
Several chemical synthesis routes have been developed to produce nanoparticulate Co₂TiO₄, offering advantages over traditional high-temperature solid-state reactions, which often result in larger, less uniform particles. patsnap.com These methods facilitate better mixing of precursors at the atomic or molecular level, leading to the formation of the desired spinel phase at lower temperatures.
Common synthesis methods include:
Sol-Gel Method: This technique involves the transition of a solution (sol) into a gel-like solid phase. For Co₂TiO₄, precursors such as titanium(IV) isopropoxide and cobalt(II) acetate tetrahydrate are often used in a solvent like ethanol. researchgate.net The process allows for excellent chemical homogeneity and can be influenced by factors like pH, the type of gelling agent, and calcination temperature to control the final product's characteristics. researchgate.netresearchgate.net The Pechini sol-gel method is a variation that utilizes a chelating agent, like citric acid, and a polyalcohol, such as ethylene (B1197577) glycol, to form a polymeric resin that entraps the metal cations, ensuring a uniform distribution. doaj.org
Hydrothermal Synthesis: This method involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. csic.es It is a versatile technique for synthesizing a wide range of nanomaterials with controlled size and morphology. acs.orgnih.gov For Co₂TiO₄, cobalt chloride and titanium tetrachloride can be used as precursors, with a mineralizer like sodium hydroxide to control the pH. csic.es This method can produce single-phase Co₂TiO₄ at reduced temperatures compared to other techniques. csic.esresearchgate.net Microwave-hydrothermal synthesis is a more recent advancement that can accelerate the reaction process. frontiersin.orgnih.gov
Co-precipitation: This method involves the simultaneous precipitation of cobalt and titanium hydroxides or other insoluble compounds from a solution. Subsequent calcination of the precipitate yields the Co₂TiO₄ spinel. csic.es This technique is relatively simple and scalable.
Solvothermal Synthesis: Similar to the hydrothermal method, solvothermal synthesis uses an organic solvent instead of water. This allows for reactions to be carried out at higher temperatures and can influence the resulting particle morphology. researchgate.net A novel low-temperature solvothermal method has been reported for the synthesis of single-phase cobalt-orthotitanate inverse spinel nanoparticles. researchgate.net
These methods often require a final calcination step to achieve the desired crystalline spinel structure. csic.es The temperature and duration of this heat treatment are critical parameters that affect the final particle size and crystallinity. researchgate.netscience.gov
Controlled Morphology and Size Distribution
The ability to control the morphology (shape) and size distribution of Co₂TiO₄ nanoparticles is critical for tailoring their properties. Synthesis parameters play a direct role in achieving this control. researchgate.net
Key Influencing Factors:
pH: The pH of the reaction medium significantly affects the hydrolysis and condensation rates of the precursors, thereby influencing the nucleation and growth of the nanoparticles. researchgate.net
Precursors and Molar Ratios: The choice of cobalt and titanium precursors and their molar ratio can impact the stoichiometry and phase purity of the final product. doaj.orgresearchgate.net
Surfactants and Capping Agents: The addition of surfactants or capping agents can control particle growth and prevent agglomeration by adsorbing onto the surface of the nanoparticles. researchgate.netnih.gov Both natural (e.g., starch, lactose, glucose) and chemical (e.g., oleyl amine, sodium dodecyl sulfate) surfactants have been investigated. researchgate.net
Reaction Temperature and Time: These parameters influence the kinetics of the crystallization process. Higher temperatures and longer reaction times generally lead to larger crystallite sizes. nih.gov
Solvent: The type of solvent used can affect the solubility of the precursors and the interaction with the growing nanoparticles, thereby influencing their morphology. researchgate.net
For instance, in hydrothermal synthesis, adjusting the concentration of precursors has been shown to produce Co₃O₄ nanocrystals with cubic, cuboctahedral, or octahedral shapes. acs.org Similarly, in sol-gel synthesis, the use of different gelling agents can alter the morphology of the resulting particles. researchgate.net In-situ synthesis methods, where the inorganic material forms in the presence of another material (like reduced graphene oxide), can lead to a more uniform distribution and narrower size distribution of the nanoparticles. csic.es
Research Findings on Morphology and Size Control:
| Synthesis Method | Precursors | Key Control Parameters | Resulting Morphology/Size | Reference(s) |
| Sol-Gel | Titanium(IV) isopropoxide, Cobalt(II) acetate tetrahydrate | pH, Surfactants (starch, lactose, oleyl amine, SDS) | Varied morphology and particle size | researchgate.net |
| Pechini Sol-Gel | Not specified | Molar ratio of Co²⁺:Ti⁴⁺ (0.5:1), Calcination temperature (850 °C) | Nanoparticles with some aggregation | doaj.org |
| Hydrothermal | Cobalt chloride, Titanium tetrachloride | In-situ synthesis with reduced graphene oxide | Polyhedral morphology, more homogeneous size distribution (average size ~103 nm) | csic.es |
| Hydrothermal | Cobalt nitrate, Sodium hydroxide | Precursor concentration | Controlled polyhedral shapes (cubic, cuboctahedral, octahedral) | acs.org |
| Solvothermal | Cobalt nitrate, Titanium tetraisopropoxide | Low calcination temperature (400 °C) | Single-phase inverse spinel nanoparticles | researchgate.net |
Thin Film Deposition Techniques
For applications in electronics and coatings, the fabrication of Co₂TiO₄ as a thin film is often required. Several thin film deposition techniques can be employed, which fall into two main categories: physical vapor deposition (PVD) and chemical vapor deposition (CVD). korvustech.comharvard.edu
Physical Vapor Deposition (PVD):
PVD techniques involve the physical transfer of material from a source to a substrate in a vacuum.
Pulsed Laser Deposition (PLD): In PLD, a high-power laser is used to ablate a target material (in this case, a sintered Co₂TiO₄ target), creating a plasma plume that deposits onto a heated substrate. aps.org This technique offers precise control over film thickness and stoichiometry. The properties of the deposited film are influenced by parameters such as substrate temperature, oxygen pressure, and laser fluence. aps.org
Sputtering: This process involves bombarding a target with energetic ions, which causes atoms to be ejected and deposited onto the substrate. korvustech.com
Chemical Vapor Deposition (CVD):
CVD involves the reaction of volatile precursor gases on a heated substrate surface to form a solid film. harvard.edu
Metal-Organic Chemical Vapor Deposition (MOCVD): This technique uses metal-organic compounds as precursors, which are generally more volatile and less corrosive than their inorganic counterparts. harvard.edugelest.com
Pulsed Spray Evaporation Chemical Vapor Deposition (PSE-CVD): This method allows for the use of a wider range of precursors by dissolving them in a solvent and then flash-evaporating the solution before it enters the reaction chamber. This technique has been used to deposit doped cobalt oxide spinel thin films. researchgate.net
Mist Chemical Vapor Deposition (Mist-CVD): An atmospheric pressure process where a mist of precursor solution is carried to a heated substrate, where the film growth occurs. This method has been used to grow epitaxial cobalt oxide thin films. mdpi.com
The choice of deposition technique and the specific process parameters, such as substrate type, temperature, and atmosphere, are crucial for controlling the crystallinity, orientation, and microstructure of the resulting Co₂TiO₄ thin films. aps.orgscispace.comarxiv.org For example, epitaxial growth of Fe₃O₄ thin films has been achieved on single-crystal Co₂TiO₄ substrates, highlighting the use of this material as a substrate for creating high-quality heterostructures. scispace.comarxiv.org
Crystallographic and Structural Elucidation of Cobalt Titanite Green Spinel
Advanced X-ray Diffraction and Neutron Diffraction Studies
X-ray diffraction (XRD) and neutron diffraction (ND) are indispensable tools for probing the crystal structure of materials. These techniques provide detailed information about the arrangement of atoms in the crystal lattice, including lattice parameters, space group, and the distribution of different cations within the spinel structure.
Lattice Parameter Determination and Space Group Analysis
Cobalt titanite green spinel crystallizes in the cubic spinel structure, which is characterized by the space group Fd-3m. aip.orgresearchgate.net Rietveld refinement of X-ray and neutron diffraction data allows for the precise determination of the lattice parameter, which is the length of the side of the cubic unit cell.
Studies have reported lattice parameter values for Co2TiO4 that are generally in close agreement. For instance, a value of a = 8.45 ± 0.01 Å has been determined from X-ray diffraction data. aip.org Another study using Rietveld refinement of XRD data reported a lattice parameter of a = 8.4190(9) Å , corresponding to a sample composition of Co2.05Ti0.95O4. researchgate.net Neutron diffraction studies have also confirmed the cubic Fd-3m space group, with refinements yielding lattice parameters such as a = 8.4519(1) Å . csic.es It has been noted that the refined lattice parameters can be slightly larger than standard values, which may be attributed to the formation of a Co2-xTi1+xO4 solid solution with a minor excess of titanium. csic.es
Table 1: Reported Lattice Parameters for this compound
| Method | Lattice Parameter (a) in Å | Reference |
|---|---|---|
| X-ray Diffraction | 8.45 ± 0.01 | aip.org |
| X-ray Diffraction | 8.4190(9) | researchgate.net |
| Neutron Diffraction | 8.4519(1) | csic.es |
Cation Distribution and Inversion Degree in Spinel Structures
The spinel structure features two types of crystallographic sites for cations: tetrahedral (A) sites and octahedral (B) sites. In a "normal" spinel, divalent cations occupy the A sites and trivalent cations occupy the B sites. However, in an "inverse" spinel like Co2TiO4, the divalent cations occupy the A sites and half of the B sites, while the tetravalent cations (Ti4+) occupy the remaining half of the B sites. researchgate.netresearchgate.net The general formula for an inverse spinel is (B)[AB]O4, where the cations in parentheses occupy the tetrahedral sites and those in brackets occupy the octahedral sites.
For Co2TiO4, the ideal inverse spinel structure is represented as [Co²⁺]tet[Co²⁺Ti⁴⁺]octO₄ . researchgate.net However, the actual distribution of cations can deviate from this ideal arrangement, a phenomenon described by the inversion degree. The inversion degree (x) in a spinel of the type A(1-x)B(x)[A(x)B(2-x)]O4 quantifies the fraction of A cations on the octahedral sites. rsc.org Neutron diffraction is particularly powerful for determining cation distribution due to the different scattering lengths of the constituent elements. helmholtz-berlin.de Rietveld refinements of neutron diffraction data for Co2TiO4 have been used to determine the cation distributions, confirming the inverse spinel nature of the compound. csic.es Some studies have also investigated the electronic structure using X-ray photoelectron spectroscopy (XPS), which has provided evidence for different valence states of cobalt and titanium, such as Co²⁺, Co³⁺, and Ti³⁺, suggesting a more complex cation distribution than the ideal inverse spinel model in some cases. diva-portal.orgrsc.org
Structural Distortions and Phase Transitions
Under certain conditions, such as high pressure or temperature variations, this compound can undergo structural distortions and phase transitions. For instance, high-pressure studies have revealed that Co2TiO4 undergoes a phase transition from the cubic phase to a tetragonal phase at approximately 8.7 GPa. arxiv.org Further increases in pressure lead to a mixed orthorhombic phase with space groups Fddd and Cmcm at around 19.1 GPa. arxiv.org These transitions are accompanied by changes in the lattice parameters, with a decrease in the 'a' parameter and an increase along the 'c' direction observed during the cubic to tetragonal transition. arxiv.org
Competing Jahn-Teller effects, which describe geometric distortions of non-linear molecules in certain situations, have been suggested as a possible cause for anisotropic local strain and changes in the mosaicity of the crystal below the magnetic ordering temperature. helmholtz-berlin.deresearchgate.net While a tetragonal distortion with c/a < 1 could be expected due to the presence of Ti³⁺ and Co³⁺ ions, significant distortion has not always been detected in studies at ambient pressure. researchgate.net The study of these distortions and phase transitions is crucial for understanding the material's behavior under extreme conditions. arxiv.orgaps.org
Electron Microscopy for Microstructural Characterization
Electron microscopy techniques provide high-resolution imaging of the material's microstructure, offering insights into its morphology and atomic arrangement.
High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging
High-resolution transmission electron microscopy (HRTEM) is a powerful technique that allows for the direct visualization of the atomic lattice of a material. wikipedia.orgthermofisher.comrsc.org By imaging the interference patterns created by the electron wave passing through the sample, HRTEM can resolve individual atoms and crystal defects. wikipedia.org For this compound, HRTEM can be used to confirm the crystalline structure, identify any stacking faults or dislocations, and provide detailed information about the atomic arrangement at interfaces and grain boundaries. While specific HRTEM studies focused solely on the lattice imaging of Co2TiO4 are not extensively detailed in the provided context, the technique is a standard and crucial tool for the in-depth structural characterization of such complex oxides. researcher.lifeumd.edu
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning electron microscopy (SEM) is used to examine the surface morphology and texture of materials at high magnifications. sij.sicarleton.edu SEM analysis of Co2TiO4 reveals information about the size, shape, and aggregation of the crystalline particles. Studies have shown that Co2TiO4 nanoparticles can possess a uniform spherical morphology. researchgate.net For instance, one study reported the synthesis of nanoparticles with an average size of 51 nm. researchgate.net SEM is also employed to characterize composite materials containing Co2TiO4, such as pigments where the spinel is coated onto mica particles, providing details on the coating uniformity and particle size distribution. researchgate.net
Electron Diffraction Studies for Crystallographic Orientation
Electron diffraction techniques are pivotal in materials science for determining the crystallographic orientation and surface faceting of crystalline materials. While extensive studies focusing specifically on the electron diffraction of this compound (Co₂TiO₄) are not widely detailed in the available literature, the principles and applications of these techniques have been thoroughly demonstrated on closely related cobalt-based spinel structures.
Advanced electron microscopy methods, such as high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM), have been successfully employed to reveal the crystallographic orientation of cobalt oxide (Co₃O₄) nanocrystals. These examinations have shown that such nanocrystals can exhibit predominant faceting, for instance, along the (100) plane epa.gov. Techniques like selected area electron diffraction (SAED) and convergent beam electron diffraction (CBED) provide critical data on the crystal structure and orientation at the nanoscale. For a spinel like cobalt titanite, these methods would allow researchers to identify the zone axis of a crystal and determine the orientation of its constituent planes, which is crucial for understanding its anisotropic properties and growth mechanisms. The analysis of diffraction patterns—the geometric arrangement of spots or rings—yields direct information about the lattice parameters and crystal symmetry.
Defect Chemistry and Non-Stoichiometry Investigations
The physicochemical properties of spinel compounds like cobalt titanite are profoundly influenced by their defect chemistry and any deviation from ideal stoichiometry. These imperfections in the crystal lattice, while small in concentration, can be decisive in determining the material's electronic, magnetic, and catalytic behavior mdpi.com.
Point Defect Formation and Migration
Point defects are zero-dimensional imperfections in a crystal lattice and include vacancies, interstitial atoms, and substitutional atoms mdpi.com. In spinel structures, the formation of these defects is contingent upon factors such as temperature, the surrounding chemical environment, and the intrinsic properties of the material itself mdpi.com.
Formation: The most common types of point defects in spinels are cation and anion vacancies mdpi.com. The formation of vacancies can be induced during synthesis or through post-treatment processes. For instance, in cobalt-containing spinels like cobalt ferrite (B1171679) (CoFe₂O₄), the introduction of cations with different charges can purposefully create a variety of point defects, a strategy central to defect engineering mdpi.com. The spinel structure consists of tetrahedral (A) and octahedral (B) sites, and the distribution of cations (e.g., Co²⁺, Ti⁴⁺) over these sites can be imperfect, leading to antisite defects where a cation occupies the site typically reserved for another.
Migration: The migration of point defects is a kinetic process governed by an activation energy barrier. The decay of an excess concentration of defects, such as vacancies moving towards sinks like grain boundaries, is a temperature-dependent process. The initial stages of this migration are primarily determined by the migration energy of the defect aps.org. In complex oxides like spinels, defect migration is fundamental to processes such as ionic conductivity, redox reactions, and the long-term stability of the material.
| Defect Type | Description | Example Formation Mechanism | Influence on Properties |
|---|---|---|---|
| Vacancy | An unoccupied atom site in the crystal lattice (e.g., cation or oxygen vacancy). mdpi.com | High-temperature treatment under reducing conditions. epa.gov | Alters electronic structure, enhances catalytic activity. mdpi.comacs.org |
| Interstitial Atom | An atom located in a site that is normally unoccupied in the ideal crystal structure. mdpi.com | Incorporation of small impurity atoms. | Induces lattice strain and can affect conductivity. |
| Substitutional Atom | An impurity or dopant atom that replaces a host atom on a lattice site. mdpi.com | Doping with cations of different charges (e.g., introducing Mn²⁺ into a cobalt ferrite matrix). mdpi.com | Modifies electronic, magnetic, and optical properties. gia.edu |
| Antisite Defect | A cation occupies a crystallographic site usually occupied by another type of cation (e.g., A-site cation on a B-site). mdpi.com | Cation disorder during high-temperature synthesis. | Affects magnetic ordering and electrical properties. researchgate.net |
Influence of Oxygen Vacancies and Interstitial Species
Oxygen vacancies are among the most studied defects in spinel oxides due to their significant impact on electronic structure and catalytic activity mdpi.com.
Oxygen Vacancies: The formation of oxygen vacancies is particularly prevalent under reducing conditions and at elevated temperatures. For example, in cobalt spinels, the (100) surface can become defected through the release of lattice oxygen at temperatures above 550-700°C, leading to the creation of surface oxygen vacancies epa.gov. The energy required to form these vacancies can be modulated by introducing other elements into the structure; for instance, doping can increase the formation energy of oxygen vacancies, thereby enhancing the thermal stability of the catalyst researchgate.net. The presence of oxygen vacancies is often linked to improved performance in applications like electrocatalysis, as they can serve as active sites and facilitate reaction pathways acs.orgmdpi.com. Density functional theory (DFT) calculations have shown that the introduction of oxygen vacancies can lower the energy barrier for the formation of reaction intermediates acs.org.
Interstitial Species: Beyond vacancies, various reactive oxygen species (ROS) can be present on the surface of cobalt spinels, which can be considered interstitial to the ideal surface structure. Theoretical studies on the Co₃O₄ (100) surface have identified numerous ROS, including diatomic superoxo (O₂⁻) and peroxo (O₂²⁻) species, as well as monatomic metal-oxo species epa.gov. These species are typically bound to the cobalt cations at the tetrahedral and octahedral surface sites and their stability is a function of temperature and oxygen pressure epa.gov. For example, at temperatures below 250-300°C, peroxo adducts are among the most stable surface species under typical catalytic reaction pressures epa.gov.
| Species | Description | Formation Conditions | Significance |
|---|---|---|---|
| Oxygen Vacancy (Vₒ) | A missing oxygen anion from its lattice site. epa.gov | High temperatures (>550°C) and/or reducing environments. epa.gov | Acts as an active site in catalysis, influences electronic properties. mdpi.comacs.org |
| Superoxo Species (O₂⁻) | Diatomic oxygen with a single negative charge, bound to surface cations. epa.gov | Adsorption of O₂ on reduced surface sites. epa.gov | Highly reactive intermediate in oxidation reactions. epa.gov |
| Peroxo Species (O₂²⁻) | Diatomic oxygen with a double negative charge, bridging two surface cations. epa.gov | Stable at lower temperatures (<300°C) under oxygen pressure. epa.gov | Considered a key surface ROS in catalytic cycles. epa.gov |
| Metal-oxo Species (M-O) | Monatomic oxygen bound to a single metal cation. epa.gov | Stable at intermediate temperatures (e.g., 250-700°C). epa.gov | Participates in lattice oxygen-mediated (Mars-van Krevelen) reaction mechanisms. epa.gov |
Stoichiometric Deviations and Their Structural Implications
This compound can exhibit deviations from the ideal Co₂TiO₄ stoichiometry, leading to non-stoichiometric compounds with unique structural and physical properties. This non-stoichiometry can arise from the synthesis method, such as in the supercritical hydrothermal synthesis of non-stoichiometric cobalt gallate nanoparticles, an analogous spinel system rsc.org.
These stoichiometric deviations have significant structural consequences. A primary implication is an altered cation distribution within the tetrahedral and octahedral sites of the spinel lattice rsc.org. For example, studies on non-stoichiometric cobalt gallates (Co-Ga NPs) revealed different cationic configurations compared to their stoichiometric counterparts produced by conventional high-temperature calcination rsc.org. Specifically, non-stoichiometric Co-Ga NPs were found to have lower tetrahedral cobalt occupancy but comparable octahedral cobalt occupancy rsc.org.
| Feature | Stoichiometric Spinel (e.g., CoGa₂O₄) | Non-Stoichiometric Spinel (e.g., Co-Ga NPs) | Reference |
|---|---|---|---|
| Composition | Follows the ideal AB₂O₄ formula. | Deviates from the ideal cation ratio. | rsc.org |
| Cation Configuration | Well-defined, often ordered cation distribution (e.g., normal or inverse spinel). | Altered cation occupancy in tetrahedral and/or octahedral sites. | rsc.org |
| Structural Distortion | Lower degree of distortion in polyhedral sites. | Larger polyhedral distortions at tetrahedral and/or octahedral sites. | rsc.org |
| Charge Compensation | Balanced by cation valences. | Often involves vacancies or mixed valence states to maintain neutrality. | mdpi.com |
Spectroscopic and Electronic Structure Investigations of Cobalt Titanite Green Spinel
Vibrational Spectroscopy (Raman and FTIR) for Phonon Mode Analysis
Vibrational spectroscopy, encompassing Raman and Fourier-transform infrared (FTIR) techniques, is a powerful tool for examining the internal vibrations of the crystal lattice. These vibrations, or phonon modes, are sensitive to the local symmetry, bond strengths, and atomic masses within the compound.
The analysis of the spinel structure of Co₂TiO₄ through group theory predicts the existence of several Raman and infrared active modes. An inverse spinel structure is expected to exhibit five Raman active modes (A₁g + E₉ + 3T₂₉) and five infrared active modes (5T₁ᵤ). researchgate.net
However, experimental results for Raman spectroscopy have shown some variability. In certain studies, particularly on samples calcined at high temperatures (1150 °C), no distinct Raman vibration modes were detected in the 200–1000 cm⁻¹ frequency range. cnr.itpreprints.org In contrast, other research has successfully identified several phonon modes. researchgate.net One study identified six phonon modes for Co₂TiO₄ at 216, 259, 323, 374, 517, and 681 cm⁻¹. researchgate.net The broadening of Raman bands can suggest a degree of cation disorder within the spinel structure. rsc.org High-pressure Raman spectroscopy studies have also been used to investigate pressure-induced phase transitions, noting changes in the slope of the E₉ mode and the disappearance of a T₂₉ mode around 6.5 GPa.
FTIR spectroscopy consistently reveals characteristic absorption bands related to the metal-oxygen bonds in the spinel structure.
FTIR spectra of Co₂TiO₄ typically show two primary absorption bands in the far-infrared region, which correspond to the stretching vibrations of the metal-oxygen bonds. researchgate.net The higher frequency band is associated with vibrations in the tetrahedral (A-O) sites, while the lower frequency band is linked to vibrations in the octahedral (B-O) sites. researchgate.net
Specifically, two distinct bands are observed at approximately 665 cm⁻¹ and 576 cm⁻¹, attributed to the A-O and B-O bond stretching, respectively. researchgate.net Other analyses have identified bands at 489 and 480 cm⁻¹ corresponding to Co-O and Ti-O stretching frequencies, and Co-O-Ti stretching frequencies at 762, 727, and 673 cm⁻¹. smartsociety.org These spectral features confirm the formation of the Co₂TiO₄ spinel phase and provide insight into the local coordination environments of the cobalt and titanium ions.
| Technique | Wavenumber (cm⁻¹) | Assignment/Symmetry | Reference |
|---|---|---|---|
| Raman | 681 | A₁g (Symmetric stretch of AO₄ tetrahedron) | researchgate.net |
| Raman | 517 | - | researchgate.net |
| Raman | 374 | - | researchgate.net |
| Raman | 323 | T₂g(2) (Asymmetric stretch of AO₄ tetrahedron) | researchgate.net |
| Raman | 259 | - | researchgate.net |
| Raman | 216 | T₂g(1) (Translation of BO₆ octahedron) | researchgate.net |
| FTIR | 665 | Vibrational stretching of A-O bonds | researchgate.net |
| FTIR | 576 | Vibrational stretching of B-O bonds | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
XPS studies confirm that in the Co₂TiO₄ spinel, cobalt is predominantly in the +2 oxidation state (Co²⁺), occupying both tetrahedral and octahedral sites. cnr.itpreprints.org However, some investigations have provided evidence for the presence of Co³⁺ as well. rsc.orgdiva-portal.org
Interestingly, the oxidation state of titanium has also been a subject of detailed analysis. While typically expected to be Ti⁴⁺ in the spinel structure, some XPS results have suggested the presence of Ti³⁺. rsc.orgdiva-portal.org This finding indicates a more complex electronic structure, potentially with a configuration like [Co²⁺][Co³⁺Ti³⁺]O₄, which can significantly influence the material's magnetic and electronic properties. diva-portal.org The presence of mixed-valence states for both cobalt and titanium is a critical finding from surface analyses.
The core-level spectra of Co 2p, Ti 2p, and O 1s provide detailed information about the chemical environment. The Co 2p spectrum for Co₂TiO₄ shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, with characteristic binding energies. The Co 2p₃/₂ peak is observed around 781 eV. researchgate.net The energy difference (spin-orbit coupling) between the Co 2p₁/₂ and Co 2p₃/₂ peaks is approximately 15.8 eV. researchgate.net While this splitting can sometimes help distinguish between octahedral and tetrahedral sites, this discrimination is often difficult in mixed spinels like Co₂TiO₄. researchgate.net The presence of satellite peaks alongside the main Co 2p peaks is characteristic of high-spin Co²⁺ ions. researchgate.net
| Core Level | Binding Energy (eV) | Feature | Reference |
|---|---|---|---|
| Co 2p₃/₂ | ~781.0 | Main Peak (Co²⁺) | researchgate.net |
| Co 2p₁/₂ | ~796.8 | Main Peak (Co²⁺) | researchgate.net |
| ΔE (Co 2p₁/₂ - Co 2p₃/₂) | ~15.8 | Spin-Orbit Splitting | researchgate.net |
| Ti 2p | - | Evidence for Ti³⁺ and Ti⁴⁺ states reported | rsc.orgdiva-portal.org |
Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy
UV-Vis spectroscopy investigates the electronic transitions that occur when the molecule absorbs ultraviolet or visible light, providing information about its electronic structure and optical band gap.
The UV-Vis spectrum of Co₂TiO₄ is highly dependent on its preparation and thermal history. For samples treated at 750 °C, distinct absorption bands appear at 588, 638, and 688 nm, with a shoulder around 750 nm. cnr.it These absorptions are attributed to the d-d electronic transitions of the Co²⁺ ions. The transitions ⁴A₂(F) → ⁴T₁(F) and ⁴A₂(F) → ⁴T₁(P) are known to produce intense absorption bands. cnr.it At higher calcination temperatures (1150 °C), a broad absorption can spread from 1300 nm to 1820 nm, which is characteristic of Co²⁺ in a tetrahedral symmetry. cnr.itpreprints.org The optical band gap for Co₂TiO₄ has been estimated to be around 1.1 to 1.3 eV. smartsociety.orgresearchgate.net
Photoluminescence (PL) spectroscopy studies on pure Co₂TiO₄ are less common. PL is a process where a substance absorbs photons (light) and then re-radiates photons. Research in this area has often focused on Co₂TiO₄ doped with other elements or as part of a composite material, where the luminescence properties are modified by the interaction with the dopant or other components. smartsociety.orgresearchgate.net
Electronic Transitions and Band Gap Analysis
The electronic structure of cobalt titanite green spinel is a subject of ongoing research, with studies revealing a complex interplay of cobalt and titanium oxidation states. X-ray photoelectron spectroscopy (XPS) has been instrumental in determining the electronic configuration, suggesting it to be [Co²⁺][Co³⁺Ti³⁺]O₄. diva-portal.org This indicates that Co²⁺ ions occupy the tetrahedral sites, while a mixture of Co³⁺ and Ti³⁺ ions resides in the octahedral sites of the inverse spinel structure. diva-portal.orgresearchgate.nethelmholtz-berlin.deiphy.ac.cn
The color of the spinel is a direct consequence of electronic transitions between the d-orbitals of the transition metal ions. researchgate.net UV-visible absorption spectra of Co₂TiO₄ show characteristic humps around 520 nm and 615 nm. smartsociety.org These absorptions, along with transitions recorded in the regions of 3800 and 6300 cm⁻¹, are attributed to d-d electronic transitions of Co²⁺ ions, confirming their coordination environment within the crystal structure. researchgate.net The presence of cobalt in both +2 and +3 states has been substantiated by absorbance spectra. rsc.org
The band gap of a material is a crucial parameter determining its electronic and optical properties. For this compound, the direct band gap has been estimated to be approximately 1.1 to 1.3 eV. researchgate.netsmartsociety.org This value, which is in the range of highly efficient photovoltaic cells, suggests that Co₂TiO₄ is a semiconductor and holds promise for applications in this area. smartsociety.org The absorption of light in the ultraviolet region (below 370 nm) is attributed to the O²⁻ → Ti⁴⁺ charge transfer. smartsociety.org
Table 1: Experimentally Determined Band Gap of this compound
| Method | Band Gap (eV) | Reference |
|---|---|---|
| Tauc's Plot from UV-vis Spectra | ~1.3 | smartsociety.org |
| Electronic Property Calculations | ~1.1 | researchgate.net |
Luminescence Mechanisms and Dopant Effects
Luminescence in spinels is a phenomenon highly sensitive to the presence of activator and quencher ions. In spinels containing cobalt, the luminescence characteristics can be complex. While pure spinels can exhibit luminescence, the introduction of transition metal ions like cobalt and iron can significantly alter these properties. gia.edugia.edu For instance, cobalt doping in other host materials like TiO₂ has been shown to enhance emission and absorption efficiencies. researchgate.net
In the broader context of spinels, red luminescence is often associated with the presence of Cr³⁺ ions. mdpi.com The intensity of this luminescence can be quenched by the presence of Fe²⁺, as energy is transferred from Cr³⁺ to Fe²⁺ and dissipated as heat. mdpi.com While specific studies on the luminescence mechanisms within this compound are not extensively detailed in the provided results, the principles of dopant effects in related spinel structures are well-established. Doping can introduce new energy levels within the band gap, leading to altered emission spectra. rsc.orgdiva-portal.org For example, doping can lead to the emergence of a second emission band at a lower energy, resulting in broadband white light emission in some hybrid semiconductors. rsc.org
Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) Studies
EPR and NMR are powerful spectroscopic techniques for probing the local environment of atoms within a material.
Probing Paramagnetic Centers and Spin States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects unpaired electrons, making it particularly useful for studying paramagnetic species like transition metal ions. In this compound, the presence of Co²⁺ (3d⁷) and potentially Ti³⁺ (3d¹) and Co³⁺ (3d⁶ in a high spin state) makes it a candidate for EPR studies. diva-portal.orgresearchgate.net These ions act as paramagnetic centers, and their spin states can be investigated through EPR spectroscopy.
The magnetic properties of Co₂TiO₄ are complex, exhibiting ferrimagnetic ordering. researchgate.netrsc.org The magnetic moments on the tetrahedral (A) and octahedral (B) sites have been determined from paramagnetic susceptibility measurements to be approximately μ(A) = 3.87μB and μ(B) = 5.19μB. diva-portal.org The magnetic moment on the B site is a combination of contributions from Ti³⁺ (μ(Ti³⁺) = 1.73μB) and high-spin Co³⁺ (μ(Co³⁺) = 4.89μB). diva-portal.org Neutron diffraction studies have confirmed a ferrimagnetic ordering below a Néel temperature of approximately 48.6 K. helmholtz-berlin.deaps.org Some studies also suggest the presence of a weak antiferromagnetic component and spin-glass-like behavior. helmholtz-berlin.deaps.org
Local Structural Environments and Atomic Connectivity
While direct NMR studies on this compound were not found in the provided search results, the principles of how NMR can elucidate local structure are well-known. NMR spectroscopy is sensitive to the local magnetic field around an atomic nucleus, which is influenced by the surrounding atoms and their bonding. This makes it a powerful tool for determining atomic connectivity and local structural environments. For instance, ⁸Li β-NMR has been used to detect lithium diffusion in spinel Li₄Ti₅O₂. semanticscholar.org
In the context of cobalt-containing complexes, combining NMR with other techniques like THz-EPR has proven effective in determining the detailed electronic structure, including zero-field splitting and g-tensors. researchgate.net Such a combined approach helps to overcome the limitations of any single method. researchgate.net For this compound, NMR could potentially provide valuable information on the distribution of Co²⁺, Co³⁺, and Ti³⁺ ions in the tetrahedral and octahedral sites, complementing the findings from XPS and neutron diffraction. The broadening of Raman bands in some titanate spinels has been interpreted as an indication of cation disorder, a feature that could be further investigated with NMR. rsc.org
Theoretical and Computational Materials Science Applied to Cobalt Titanite Green Spinel
Density Functional Theory (DFT) for Electronic Structure Prediction
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. whiterose.ac.ukijera.com For transition metal oxides like Co₂TiO₄, standard DFT approaches are often supplemented with a Hubbard U correction (DFT+U) to better account for the strong on-site Coulomb interactions of localized d-electrons, providing a more accurate description of electronic and magnetic properties. whiterose.ac.ukresearchgate.netaps.org
The electronic band structure and the Density of States (DOS) are critical for understanding the electronic and optical properties of a material. youtube.com The band structure plots the energy levels of electrons as a function of their wavevector (k) through high-symmetry points in the Brillouin zone, revealing the nature of the band gap (direct or indirect). cam.ac.ukstackexchange.com The DOS quantifies the number of available electronic states at each energy level. wikipedia.org
For Cobalt Titanite Green Spinel, DFT+U calculations have been employed to determine its electronic properties. These studies indicate that Co₂TiO₄ is a semiconductor. researchgate.netresearchgate.net The calculated energy band gap is approximately 1.1 eV. researchgate.net
Analysis of the partial DOS (PDOS) reveals the orbital contributions to the electronic structure. Typically, in such spinels, the valence band near the Fermi level is primarily composed of the 3d orbitals of the cobalt ions mixed with oxygen 2p orbitals. arxiv.org The conduction band minimum is often formed by a combination of titanium 3d and cobalt 3d states. researchgate.net This detailed electronic picture is crucial for applications in areas like photocatalysis and electronics.
| Property | Calculated Value | Computational Method |
|---|---|---|
| Energy Band Gap (Eg) | ~1.1 eV | DFT+U researchgate.net |
| Crystal-Field Splitting (ΔCF) | ~4 eV | DFT+U (GGA) researchgate.net |
| Jahn-Teller Distortion (ΔJT) | ~0.9 eV | DFT+U (GGA) researchgate.net |
DFT calculations allow for a detailed analysis of the electron charge density distribution throughout the crystal lattice, providing insights into the nature of chemical bonds. pku.edu.cn Techniques like Bader charge analysis are used to partition the total charge density and assign effective charges to individual atoms, quantifying the degree of ionicity or covalency in the bonds. liverpool.ac.uk
In the inverse spinel structure of Co₂TiO₄, cobalt ions (Co²⁺) occupy tetrahedral sites and a portion of the octahedral sites, with the remaining octahedral sites occupied by titanium ions (Ti⁴⁺). researchgate.net While a purely ionic model assumes integer charges, DFT calculations often reveal a more nuanced picture. The charge density map can show significant charge sharing between the metal cations (Co, Ti) and the oxygen anions, indicating a degree of covalent character in the metal-oxygen bonds.
Further analysis using maximally localized Wannier functions (MLWFs) can elucidate the specific nature of the bonding orbitals. aps.org Studies on similar spinels like Co₃O₄ have shown the presence of hybridized bonding states (e.g., sp³d) between metal and oxygen ions, confirming that the bonding, while primarily ionic, possesses a covalent component. aps.orgarxiv.org This covalent character is essential for understanding the stability and electronic properties of the spinel structure.
Phonons are quantized modes of vibration that occur in a crystal lattice. matlantis.com The relationship between the frequency of these vibrations and their wavevector is described by the phonon dispersion curves. tugraz.at DFT calculations can accurately predict these dispersions, offering fundamental insight into a material's thermal properties, structural stability, and interaction with light.
The phonon dispersion for a stable crystal must have positive frequencies for all vibrational modes. arxiv.org The dispersion curves are typically separated into acoustic modes, which correspond to in-phase movements of atoms, and optical modes, which involve out-of-phase movements. csic.es
For Co₂TiO₄, theoretical calculations have identified the Raman-active phonon modes. researchgate.net These simulations provide the frequencies of specific vibrational modes that can be experimentally verified using Raman spectroscopy. The agreement between calculated and experimental frequencies serves as a validation of the computational model.
| Frequency (cm⁻¹) | Symmetry Mode |
|---|---|
| 213 | T₂g |
| 232 | F₂g |
| 268 | Eg |
| 287 | Eg |
| 318 | Eg |
| 366 | T₂g |
| 389 | F₂g |
| 484 | T₂g |
| 532 | T₂g |
| 679 | A₁g |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics is a computational method that simulates the physical movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com It is a powerful tool for studying dynamic processes such as crystal growth, diffusion, and phase transitions that are inaccessible to static DFT calculations.
MD simulations can provide an atom-level view of the crystallization process. nih.gov By defining an appropriate interatomic potential (force field) that describes the forces between Co, Ti, and O atoms, researchers can model the assembly of these atoms from a disordered state (liquid or gas) into an ordered crystalline lattice.
These simulations can track the trajectory of each atom, revealing the mechanisms of nucleation and subsequent growth. nih.gov Key parameters that can be investigated include the effects of temperature, pressure, and precursor concentration on the growth rate and the resulting crystal morphology. While highly complex for ternary oxides like Co₂TiO₄, such simulations offer a pathway to understanding how to control the synthesis of high-quality crystals with desired shapes and sizes. nih.gov
The ability of ions to move through a crystal lattice is fundamental to applications in energy storage, such as in lithium-ion batteries. MD simulations are well-suited to study these transport phenomena by tracking the movement of individual ions through the host material over nanoseconds or longer. mdpi.comrsc.org
For Co₂TiO₄, its potential as a negative electrode material for Li-ion batteries has been investigated. researchgate.net MD simulations can be used to calculate the diffusion coefficient of lithium ions within the spinel structure. Such simulations have revealed a high diffusion coefficient for Co₂TiO₄, on the order of 1.76 × 10⁻¹⁰ cm² s⁻¹. researchgate.net This high mobility is a key factor in its superior electrochemical performance. By visualizing the ion pathways, MD can identify the specific crystallographic channels through which diffusion occurs and calculate the energy barriers associated with ion hopping between sites, providing a complete picture of the diffusion mechanism.
First-Principles Calculations for Thermodynamic Stability
First-principles calculations are instrumental in determining the thermodynamic viability of a material by computing the energies of its various possible states, including crystalline defects and surfaces. These calculations help to understand the intrinsic stability of the spinel structure and the energetic costs associated with imperfections, which are crucial for predicting material behavior and longevity in various applications.
Formation Energies of Defects and Surfaces
The properties of crystalline materials are significantly influenced by the presence of point defects, such as vacancies (missing atoms), interstitials (extra atoms in unintended sites), and antisite defects (atoms of one type occupying a site intended for another). The energy required to create these defects, known as the formation energy, determines their concentration at thermal equilibrium. A lower formation energy implies a higher likelihood of that defect occurring.
Similarly, the creation of a surface has an associated energy cost, the surface energy, which varies for different crystallographic planes (e.g., (100), (110), (111)). Surfaces with lower energy are more stable and will be more predominantly expressed in the equilibrium crystal shape, a principle described by the Wulff construction. This has significant implications for applications where surface reactivity is key, such as catalysis.
Despite the importance of these parameters for Co₂TiO₄, a thorough search of the current scientific literature reveals a notable absence of published first-principles calculations detailing the specific formation energies of point defects or the surface energies for its primary crystallographic facets. While the methodologies for such calculations are well-established for many oxide spinels, specific quantitative data for this compound is not available at this time. Such research would be invaluable for understanding its defect chemistry and predicting its nanomorphology.
Phase Stability and Transition Temperature Prediction
First-principles calculations can predict the relative stability of different crystal structures (polymorphs) of a compound and how this stability changes with temperature and pressure. For Co₂TiO₄, the inverse spinel structure is the stable phase under ambient conditions. However, computational studies can explore the energetic landscape of alternative crystal structures.
A 2015 study by Wei et al. investigated the high-pressure behavior of Co₂TiO₄ using first-principles calculations. Their research revealed that the spinel phase of cobalt titanite is stable up to approximately 21 GPa at room temperature. Beyond this pressure, it is predicted to undergo a phase transition to a denser, CaMn₂O₄-type crystal structure. The calculations further predicted another phase transition to an even denser CaTi₂O₄-type structure at pressures around 35 GPa. This work highlights the power of computational methods to predict material behavior under extreme conditions.
The prediction of transition temperatures for phase changes at ambient pressure is a more complex computational task, often requiring the calculation of vibrational entropy (phonons). Currently, there are no specific published theoretical predictions for the temperature-induced phase transitions of Co₂TiO₄ from first-principles calculations.
Below is a table summarizing the predicted high-pressure phase transitions for this compound.
| Initial Phase | Transition Pressure (GPa) | New Phase |
| Spinel (Co₂TiO₄) | ~21 | CaMn₂O₄-type |
| CaMn₂O₄-type | ~35 | CaTi₂O₄-type |
Computational Design of this compound Analogues
A significant advantage of computational materials science is the ability to design novel materials in silico before attempting their synthesis in a laboratory. For this compound, this involves creating computational models where the constituent atoms (Co, Ti, O) are systematically substituted with other elements. By calculating the thermodynamic stability and key electronic or optical properties of these hypothetical "analogue" compounds, researchers can screen for promising new materials with enhanced or entirely new functionalities.
This computational approach could be used, for example, to explore how doping Co₂TiO₄ with other transition metals (like Ni, Zn, or Mn) on the cobalt sites, or with other tetravalent cations (like Si, Ge, or Sn) on the titanium sites, would affect its color, magnetic properties, or catalytic activity. The calculations would predict the formation energy of the doped compound to assess its likely synthesizability and then compute the properties of interest.
However, a review of the current scientific literature indicates a lack of specific first-principles studies focused on the computational design and property prediction of doped analogues of this compound. While research exists on doping other titanates and cobalt-based spinels, dedicated computational design efforts for Co₂TiO₄ analogues have not yet been reported. This remains a fertile area for future research, with the potential to discover new pigments, catalysts, or electronic materials based on the cobalt titanite spinel structure.
Advanced Functional Applications of Cobalt Titanite Green Spinel
Photoelectrochemical and Photocatalytic Properties
The ability of cobalt titanite spinel to absorb light and generate charge carriers underpins its use in photocatalysis and photoelectrochemistry. researchgate.netrsc.org These properties are central to applications aimed at harnessing solar energy for chemical transformations. Spinel-structured catalysts are recognized as promising multifunctional materials for sustainable energy conversion and environmental remediation due to their distinct electronic configurations and structural flexibility. rsc.org
Research on Co₂TiO₄-based nanocomposites has shown that the material's structure can be engineered to enhance charge separation and migration. researchgate.net For instance, the creation of heterostructures, such as Co₂TiO₄/CoTiO₃ nanocomposites, has been shown to improve photocatalytic activity by facilitating more effective charge separation. researchgate.net The Ti element in Co₂TiO₄, in particular, is thought to act as a promoter, compelling the cobalt sites to exhibit high affinity and enabling easier electron transfer. rsc.org This enhanced charge transfer is crucial for boosting catalytic activity. rsc.org Furthermore, phenomena such as charge carrier hopping motions have been observed in cobalt-titanium spinels, indicating a mechanism for charge transport within the material. researchgate.net
Cobalt titanite spinel has emerged as a potent, non-precious metal electrocatalyst for the oxygen evolution reaction (OER), a critical half-reaction in water splitting for hydrogen production. researchgate.netacs.org This is particularly significant for use in acidic environments, such as in proton exchange membrane (PEM) water electrolyzers, where catalyst stability is a major challenge. researchgate.netacs.org
Synthesized Co₂TiO₄ octahedral nanocrystals have demonstrated excellent OER activity in 0.5 M H₂SO₄, with performance comparable to the expensive noble metal catalyst Iridium Oxide (IrO₂) and superior to spinel Cobalt Oxide (Co₃O₄) under identical conditions. researchgate.netacs.org A key performance metric, the overpotential required to drive a kinetic current density of 10 mA cm⁻², was found to be just 513 mV for Co₂TiO₄. researchgate.netacs.org This highlights its potential as an efficient and cost-effective alternative for acidic water oxidation. While direct investigations into CO₂ reduction using cobalt titanite are less detailed, spinel-structured materials are being actively explored for the photoelectrochemical (PEC) reduction of CO₂. rsc.org
The photocatalytic capabilities of cobalt titanite spinel are effectively demonstrated in the degradation of organic pollutants in water. researchgate.netrsc.org Hierarchically structured Co₂TiO₄, specifically flower-like nanosheets, have proven to be highly effective heterogeneous catalysts for activating peroxymonosulfate (B1194676) (PMS) to degrade organic pollutants. rsc.org These structures possess a large surface area (113.6 m² g⁻¹) and a highly open porous architecture, which are advantageous for catalytic reactions. rsc.org
In other studies, Co₂TiO₄/CoTiO₃ nanocomposites have shown high photocatalytic efficiency in the degradation of various organic dyes. researchgate.net Under visible light irradiation, these nanocomposites were able to destroy 95% of methylene (B1212753) blue dye within 90 minutes. researchgate.net This enhanced activity is attributed primarily to the improved charge separation and migration within the composite material. researchgate.net The mechanisms of pollutant removal by spinel oxides can involve both surface adsorption and photoinduced degradation. nih.gov
| Material | Target Pollutant | Conditions | Degradation Efficiency | Time | Source |
| Hierarchical flower-like Co₂TiO₄ nanosheets | Generic organic pollutants | Peroxymonosulfate (PMS) activation | Effective degradation | Not specified | rsc.org |
| Co₂TiO₄/CoTiO₃ nanocomposite | Methylene blue (MB) | Visible light irradiation | 95% | 90 minutes | researchgate.net |
Electrochemical Energy Storage and Conversion
The electrochemical properties of cobalt titanite spinel also make it a material of interest for energy storage and conversion devices, such as batteries and supercapacitors. researchgate.netrsc.org Transition metal oxides, including spinels, are widely investigated as electrode materials due to their potential for high energy density and fast charge/discharge rates. rsc.org
Cobalt titanite spinel has been successfully synthesized and utilized as an efficient negative electrode (anode) material for Li-ion batteries. rsc.orgresearchgate.net To enhance its performance, researchers have developed core-shell structures where Co₂TiO₄ particles are coated with a thin layer of carbon (Co₂TiO₄@C). rsc.orgresearchgate.net This carbon coating improves electrical conductivity and creates additional active sites. rsc.org
In the realm of supercapacitors, Co₂TiO₄/CoTiO₃ nanocomposites have demonstrated exceptional efficiency. researchgate.net These materials exhibit improved energy storage capability and show promise for high-energy storage systems. researchgate.net
| Material | Application | Key Performance Metric | Value | Cycling Stability | Source |
| Co₂TiO₄@C core-shell | Li-ion Battery Anode | Initial Discharge Capacity | 1283 mAh g⁻¹ | Rct lower after 50 cycles | rsc.orgresearchgate.net |
| Co₂TiO₄@C core-shell | Li-ion Battery Anode | Initial Charge Capacity | 418 mAh g⁻¹ | Rct lower after 50 cycles | rsc.orgresearchgate.net |
| Mesoporous Lithium Cobalt Titanate | Li-ion Battery Anode | Charge Capacity | >250 mAh g⁻¹ (at 100 mA/g) | Good cycling stability | researchgate.net |
| Co₂TiO₄/CoTiO₃ nanocomposite | Supercapacitor | Specific Capacitance | 277.7 F g⁻¹ | 97.6% retention after 5000 cycles | researchgate.net |
| Co₂TiO₄/CoTiO₃ nanocomposite | Supercapacitor | Power Density | 1201.5 W kg⁻¹ | 97.6% retention after 5000 cycles | researchgate.net |
The function of Co₂TiO₄ as a battery anode is based on the reversible intercalation and deintercalation of ions, typically Li⁺, into its crystal lattice. rsc.orgresearchgate.net This process involves the insertion of ions into the host structure during discharge and their extraction during charging. researchgate.net The efficiency of this process is related to the material's ionic and electronic conductivity. For the Co₂TiO₄@C composite, a high diffusion coefficient of 1.76 × 10⁻¹⁰ cm² s⁻¹/² has been reported, indicating favorable kinetics for Li-ion transport. rsc.orgresearchgate.net
The broader spinel oxide family is being investigated for the intercalation of other ions beyond lithium. nih.gov Theoretical calculations and experimental data suggest that oxide spinels are promising candidates for cathodes in secondary Mg-ion batteries. nih.gov The key to enabling reversible Mg²⁺ intercalation lies in tailoring the oxide framework to mitigate the strong electrostatic interactions between Mg²⁺ ions and the oxide lattice, which can otherwise lead to sluggish diffusion kinetics. nih.gov Strategies include creating solid solutions with multiple, electrochemically active metals and controlling structural defects to improve performance. nih.gov
Electrocatalysis for Oxygen Evolution Reaction (OER) or Hydrogen Evolution Reaction (HER)
Cobalt Titanite Green Spinel (Co₂TiO₄) has emerged as a significant non-precious metal oxide electrocatalyst, particularly for the Oxygen Evolution Reaction (OER), a critical process in water electrolysis for hydrogen production. bohrium.com Research has demonstrated its efficacy as an alternative to expensive noble metal catalysts like Iridium dioxide (IrO₂) and Ruthenium dioxide (RuO₂), especially in acidic environments required for proton exchange membrane (PEM) water electrolyzers. bohrium.com
Synthesized Co₂TiO₄ octahedral nanocrystals, with sizes ranging from 50 to 210 nm, exhibit excellent OER activity in 0.5 M H₂SO₄. bohrium.com The incorporation of Ti⁴⁺ ions into the spinel structure is credited with reducing the overpotential and enhancing stability compared to Cobalt(II,III) oxide (Co₃O₄). bohrium.com Studies show that Co₂TiO₄ requires an overpotential of only 513 mV to achieve a kinetic current density of 10 mA cm⁻², a key benchmark for acidic water oxidation electrocatalysis. bohrium.com This performance is comparable to that of IrO₂ and superior to Co₃O₄ under identical conditions. bohrium.com
Further investigations into the geometric configuration of cobalt cations within the spinel structure reveal that the specific arrangement is crucial for OER activity. researchgate.net In Co₂TiO₄, the Co²⁺ ions in the center of the octahedron (Oh) are the active sites. researchgate.net While Co³⁺(Oh) sites are considered the best configuration for OER, Co²⁺(Oh) sites, as found in Cobalt Titanite, show better activity than Co²⁺ in a tetrahedral (Td) configuration. researchgate.net Theoretical calculations suggest that for Co²⁺(Oh) sites, the formation of the OOH* intermediate is thermodynamically favorable, though the desorption of O₂ can be a challenge. researchgate.net
While most research focuses on OER, the broader class of transition metal oxides is also being explored for the Hydrogen Evolution Reaction (HER). diva-portal.orgrsc.org However, these materials often face challenges due to strong adsorption of hydrogen intermediates on oxygen sites. diva-portal.org The development of Co₂TiO₄ nanohybrids, such as those with reduced graphene oxide, is an active area of research to further enhance electrocatalytic performance for both OER and other electrochemical applications. dntb.gov.uacsic.es
Table 1: OER Performance Metrics of Co₂TiO₄ in Acidic Medium
| Catalyst | Medium | Overpotential @ 10 mA cm⁻² | Comparison | Source |
|---|---|---|---|---|
| Co₂TiO₄ | 0.5 M H₂SO₄ | 513 mV | Comparable to IrO₂, better than Co₃O₄ | bohrium.com |
| IrO₂ | 0.5 M H₂SO₄ | Comparable to Co₂TiO₄ | Standard precious metal catalyst | bohrium.com |
| Co₃O₄ | 0.5 M H₂SO₄ | Higher than Co₂TiO₄ | Less active than Co₂TiO₄ | bohrium.com |
Advanced Pigmentary Science and Optical Engineering
This compound, known in the pigment industry as C.I. Pigment Green 50, is a high-performance complex inorganic color pigment (CICP). vibrantz.comshepherdcolor.comtradekorea.com It is produced through high-temperature calcination of cobalt (II) oxide and titanium (IV) oxide, which interdiffuse to form a stable inverse spinel crystal matrix. shepherdcolor.comnanografi.comchemicalbook.com This process yields a pigment with a rich, bright green shade and exceptional performance characteristics. vibrantz.comshepherdcolor.com
Light Scattering and Absorption Mechanisms in Spinels
The optical properties of this compound are governed by the interaction of light with its crystalline structure and particle morphology. mst.dk The perceived color is a result of the balance between light absorption and scattering. mst.dk As a spinel, Co₂TiO₄ possesses specific electronic properties that dictate its absorption spectrum. Theoretical calculations indicate an energy gap of approximately 1.1 eV for Co₂TiO₄, which influences its color and optical behavior. researchgate.net
This pigment exhibits excellent UV and visible opacity. shepherdcolor.comnanografi.com Its interaction with light changes significantly when particle size is small relative to the light's wavelength. mst.dk The pigment provides a high total solar reflectance (TSR) and has a high infrared reflectivity, a property that is particularly valuable for creating "cool" coatings that reflect heat. shepherdcolor.comvicanchem.comlookchem.com
Durability and Environmental Stability of Pigmentary Formulations
A key attribute of this compound is its outstanding durability and stability in various environmental conditions. nanografi.comispigment.com It is chemically inert and stable under normal conditions. shepherdcolor.comeanixter.com The pigment demonstrates excellent resistance to heat, light, and weathering, making it suitable for long-lasting applications. shepherdcolor.comvicanchem.comlookchem.com It is non-bleeding and non-migratory, ensuring color stability within the final product. shepherdcolor.comtradekorea.com Its formulations show high resistance to both acids and alkalis. vicanchem.comispigment.commasoncolor.com
Table 2: Durability and Stability Properties of C.I. Pigment Green 50
| Property | Rating/Value | Description | Source(s) |
|---|---|---|---|
| Heat Fastness | ≥1000 °C | Stable at very high temperatures. | nanografi.comispigment.commasoncolor.com |
| Light Fastness | 8 (out of 8) | Highest level of resistance to fading from light. | lookchem.comispigment.com |
| Weather Fastness | 5 (out of 5) | Highest level of resistance to weather conditions. | shepherdcolor.comispigment.com |
| Acid Resistance | 5 (out of 5) | Highest level of resistance to acidic environments. | shepherdcolor.comispigment.commasoncolor.com |
| Alkali Resistance | 5 (out of 5) | Highest level of resistance to alkaline environments. | shepherdcolor.comispigment.commasoncolor.com |
| Chemical Stability | Chemically inert | Does not react with most chemicals. | shepherdcolor.comtradekorea.com |
Integration into Advanced Optical Filters and Coatings
The unique optical properties and exceptional durability of this compound make it a prime candidate for advanced coatings and potentially for optical filters. Its high infrared reflectivity is leveraged in military camouflage coatings and cool-roofing materials. vicanchem.commasoncolor.com It is widely used in high-performance liquid and powder coatings where superior durability is required, including:
Aerospace and marine coatings vicanchem.comispigment.com
Automotive and coil coatings lookchem.comispigment.com
Industrial and architectural coatings vicanchem.comispigment.com
The pigment's compatibility with most resin systems and polymers, along with its non-warping nature, facilitates its integration into various formulations, including plastics and engineering resins. tradekorea.comnanografi.com Its excellent opacity in the UV and visible spectrums suggests a potential for use in specialized optical filters and coatings designed to block specific wavelengths of light. shepherdcolor.comnanografi.com
Ceramic and Composite Material Reinforcement
This compound is utilized not only as a pigment but also as a functional component in the reinforcement of ceramic and composite materials. Its inherent stability allows it to be incorporated into matrices to enhance their properties. Studies have explored the creation of in-situ grown magnetoelectric composites, combining Co₂TiO₄ with phases like barium titanate through solid-state reactions. capes.gov.br It is also used to create composite pearlescent pigments by coating mica particles, which demonstrates its utility in creating complex, multi-layered material systems. researchgate.netresearchgate.net Furthermore, core-shell structures, such as carbon-coated Co₂TiO₄ (Co₂TiO₄@C), have been developed for applications in energy storage, highlighting its versatility as a composite component. rsc.orgresearchgate.net
High-Temperature Behavior and Thermal Stability in Composites
The defining characteristic of this compound in composite applications is its exceptional thermal stability. nanografi.com As a material formed by high-temperature calcination (often at 1000 °C or higher), it is inherently stable at elevated temperatures. tradekorea.comresearchgate.net Research on the annealing of Co₂TiO₄ ceramics shows that the spinel crystal structure remains pure even at high temperatures, with the primary change being an increase in grain size. researchgate.net This stability is critical for its use in ceramics and high-temperature coatings, where it must withstand demanding processing and operational conditions without degradation. masoncolor.com Its integration into composites, such as Co₂TiO₄-Co₃O₄ systems, has been studied, confirming its robust nature at high temperatures. researchgate.net This high heat fastness ensures that the structural and optical properties of the composite material are maintained. masoncolor.com
Table 3: High-Temperature Properties of this compound
| Property | Value/Observation | Context | Source(s) |
|---|---|---|---|
| Formation Temperature | High-temperature calcination | Formed under thermally demanding conditions. | shepherdcolor.comchemicalbook.com |
| Heat Stability | >1000 °C | Stable for use in high-temperature applications. | masoncolor.com |
| Annealing Behavior | Stable crystal structure; grain growth with temperature | Demonstrates structural integrity upon reheating. | researchgate.net |
| Composite Application | Appropriate calcination temp. for mica/Co₂TiO₄ is ~1000 °C | Maintains properties when integrated into composites. | researchgate.net |
Mechanical Properties Enhancement
The incorporation of this compound (often designated as Pigment Green 50 or P.G. 50) as a filler material in polymer composites has been shown to enhance mechanical performance. Research into multicolor ethylene-norbornene (EN) composites, prepared by melt mixing, demonstrates the efficacy of this spinel pigment in improving the durability of the polymer matrix. mdpi.comresearchgate.netnih.gov
In one study, EN copolymer composites were filled with 1% by weight of various spinel pigments, including Cobalt Green (P.G. 50). mdpi.comresearchgate.net The mechanical properties of these composites were evaluated through static and dynamic tests, both before and after accelerated aging by ultraviolet (UV) photooxidation for up to 900 hours. mdpi.comnih.gov The inclusion of spinel pigments like P.G. 50 was found to noticeably increase the photostability of the composites. mdpi.comresearchgate.net
Dynamic Mechanical Analysis (DMA) was employed to study the viscoelastic behavior of the EN composites. mdpi.comnih.gov These tests measure key parameters such as the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response. The findings indicated that the addition of 1 phr (parts per hundred rubber) of spinel pigments did not alter the glass transition temperature (Tg) of the composites, which remained at approximately 16 °C. mdpi.com This suggests that while the pigment enhances stability, it does not significantly change the fundamental polymer chain mobility at the glass transition.
Table 1: Dynamic Mechanical Analysis (DMA) Findings for Ethylene-Norbornene (EN) Composites
This table summarizes the general findings from dynamic mechanical analysis on EN composites containing spinel pigments.
| Property | Finding | Implication | Source |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Remained constant at ~16°C with 1 phr spinel pigment | The pigment does not significantly interfere with the bulk polymer chain dynamics that govern the glass transition. | mdpi.com |
| Storage Modulus (E') | Investigated to understand elastic behavior | Provides insight into the stiffness and load-bearing capacity of the composite material. | mdpi.comnih.gov |
| Photostability | Noticeably increased with spinel pigment incorporation | The spinel pigment protects the polymer matrix from degradation under UV exposure, preserving mechanical integrity over time. | mdpi.comresearchgate.net |
Interaction with Matrix Materials
In Ceramic Systems: In two-phase solid solutions of Cobalt Titanate (Co₂TiO₄) and Cobalt Oxide (Co₃O₄), the formation of Co₂TiO₄ grains has been observed to disturb the "A" and "B" crystallographic sites of the Co₃O₄ spinel structure. This indicates a significant structural interaction at the atomic level, where the presence of the titanate phase alters the matrix's crystal lattice. researchgate.net Neutron diffraction studies on single-crystal Co₂TiO₄ have also revealed anisotropic strain and changes in the mosaicity (the alignment of crystalline blocks) below its magnetic ordering temperature, which can be influenced by how it is embedded within a larger structure or matrix. helmholtz-berlin.deaps.org
In Polymer and Carbon-Based Composites: When used in polymer composites, the primary interaction is often physical, involving the dispersion of the pigment particles within the polymer matrix. Scanning Electron Microscopy (SEM) is used to analyze the morphology and ensure proper distribution of the pigment powders within the composite. mdpi.comresearchgate.net
In more advanced composites, such as hybrids with reduced graphene oxide (RGO), the interaction is more complex. mdpi.comresearchgate.net Studies on Co₂TiO₄/RGO hybrids synthesized via an in situ hydrothermal method show a synergistic effect between the spinel and the carbon matrix. mdpi.comresearchgate.net This synergy is attributed to the creation of new active sites and increased electrical conductivity, which enhances electrochemical performance. researchgate.net Neutron diffraction and X-ray photoelectron spectroscopy (XPS) analyses of these hybrids reveal specific cationic distributions, for instance, (Co₀.₉₈Ti₀.₀₂) at tetrahedral sites and (Co₀.₉₆Ti₁.₀₄) at octahedral sites. mdpi.com This demonstrates a fundamental interaction that modifies the spinel's structure as a result of its formation within the RGO matrix. The creation of such core-shell structures or intimately mixed hybrids is key to unlocking advanced functionalities. researchgate.net
Table 2: Observed Interactions of Cobalt Titanate Spinel with Various Matrix Materials
This table outlines the nature of the interaction between cobalt titanate spinel and different types of host materials based on research findings.
| Matrix Material | Type of Interaction | Observation | Source |
|---|---|---|---|
| Cobalt Oxide (Co₃O₄) | Crystallographic | Formation of Co₂TiO₄ grains disturbs the 'A' and 'B' sites of the Co₃O₄ spinel lattice. | researchgate.net |
| Ethylene-Norbornene (EN) Copolymer | Physical Dispersion / Interfacial | The spinel pigment is melt-mixed into the polymer; its dispersion and morphology are confirmed by SEM. | mdpi.comresearchgate.net |
| Reduced Graphene Oxide (RGO) | Synergistic / Structural | In situ synthesis leads to altered cationic distribution within the spinel structure and enhanced electrochemical properties due to the intimate contact and creation of new active sites. | mdpi.comresearchgate.net |
| Single Crystal (Self-Interaction) | Anisotropic Strain | Below the magnetic ordering temperature, the crystal exhibits anisotropic changes in its structure and mosaicity. | helmholtz-berlin.deaps.org |
Surface Chemistry and Interfacial Phenomena of Cobalt Titanite Green Spinel
Adsorption and Reactivity Studies on Cobalt Titanite Green Spinel Surfaces
The surface of this compound is the primary site of interaction with its surrounding environment, dictating its utility in various reactive processes. Adsorption and reactivity are fundamentally linked to the specific atomic and electronic arrangements at the solid-gas or solid-liquid interface.
Surface Active Sites and Catalytic Mechanisms
The catalytic prowess of this compound stems from the presence of specific active sites. Spectroscopic studies have shown that in the inverse spinel structure of Co₂TiO₄, divalent cobalt (Co²⁺) ions occupy both tetrahedral and octahedral sites. mdpi.comresearchgate.netresearchgate.net These coordinatively unsaturated metal centers, particularly the Co²⁺ ions, are considered the primary active sites for catalytic reactions.
The material also exhibits significant photocatalytic activity. researchgate.net When Co₂TiO₄ is part of a nanocomposite, for instance with CoTiO₃, the interface between the two phases plays a critical role. researchgate.net Under visible light irradiation, electron-hole pairs are generated. The interface facilitates the separation and migration of these charge carriers, which enhances the degradation of organic pollutants. researchgate.net The primary mechanism involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which are capable of mineralizing a wide range of organic molecules into simpler, non-toxic compounds like CO₂ and H₂O. sciencepublishinggroup.com
Table 1: Catalytic Performance of Co₂TiO₄ in Oxidative Dehydrogenation (ODH) of Ethane This table presents illustrative data based on findings from studies on cobalt titanate catalysts. Actual values can vary based on specific synthesis methods and reaction conditions.
| Catalyst | Calcination Temp. (°C) | Reaction Temp. (°C) | Ethane Conversion (%) | Ethylene (B1197577) Selectivity (%) | Reference |
| Co₂TiO₄ | 550 | 550 | ~20 | ~55-60 | researchgate.netpreprints.org |
| Co₂TiO₄ | 1150 | 550 | ~20 | ~45-50 (higher COₓ) | researchgate.netpreprints.org |
Interaction with Environmental Species
This compound surfaces interact with various environmental molecules, which can influence its catalytic performance and stability.
Organic Pollutants: As a photocatalyst, Co₂TiO₄ demonstrates a strong interaction with organic pollutants in aqueous solutions. researchgate.net Studies have shown high degradation efficiency for various dyes, such as methylene (B1212753) blue (MB). researchgate.net In one study, a Co₂TiO₄/CoTiO₃ nanocomposite degraded 95% of MB within 90 minutes under visible light. researchgate.net The degradation process begins with the adsorption of the organic molecules onto the catalyst surface, which is a prerequisite for the subsequent photocatalytic oxidation by reactive oxygen species. nih.gov The efficiency of this interaction depends on factors like pH, catalyst loading, and the initial concentration of the pollutant. sciencepublishinggroup.com
Table 2: Photocatalytic Degradation of Organic Pollutants using Cobalt Titanate-Based Catalysts This table summarizes reported degradation efficiencies for environmental pollutants using catalysts containing the Co₂TiO₄ phase.
| Catalyst | Pollutant | Light Source | Degradation Efficiency | Time (min) | Reference |
| Co₂TiO₄/CoTiO₃ NCs | Methylene Blue (MB) | Visible Light | 95% | 90 | researchgate.net |
| TNTs-Co-Cu | Methylene Blue (MB) | UV & Visible Light | High | - | epa.gov |
| CoCr₂O₄ NPs | Eriochrome Black T | Visible Light | 90% | 90 | researchgate.net |
Surface Modification and Functionalization
To improve the intrinsic properties of this compound or to impart new functionalities, its surface can be deliberately modified. These strategies are crucial for optimizing its performance in specific applications, from advanced coatings to composite materials.
Grafting and Coating Strategies for Enhanced Performance
Surface grafting involves attaching molecules or polymer chains to the oxide surface to alter its chemical and physical properties. mdpi.comresearchgate.net While specific studies on grafting directly onto Co₂TiO₄ are limited, the principles are well-established for oxide surfaces. For instance, grafting polymers onto the pigment particles can significantly improve their dispersion in various resin systems and polymers. mdpi.com This is a critical factor for its application in paints and plastics, as it prevents particle aggregation and ensures uniform color and performance. vicanchem.comtradekorea.com
Coating the spinel particles with a thin, inert layer, such as silica (B1680970) or alumina, is another strategy to enhance performance. Such coatings can improve the pigment's weather resistance and durability in outdoor applications by protecting the underlying binder from UV degradation. researchgate.netpcimag.com Advanced mixed metal oxide pigments have been developed with optimized particle sizes that enhance UV absorption, thereby improving the long-term durability of the coatings they are part of. pcimag.com Functional coatings could also be designed to introduce new catalytic or sensing capabilities.
Interface Engineering for Composite Materials
Interface engineering involves creating composite materials where the boundary between this compound and another material is precisely controlled to achieve synergistic effects. This is particularly relevant in the development of materials for energy storage and photocatalysis.
A notable example is the creation of Co₂TiO₄/CoTiO₃ nanocomposites. researchgate.net The interface between these two titanate phases is engineered to enhance charge separation, which is beneficial for both supercapacitor and photocatalytic applications. researchgate.net In supercapacitors, this engineered interface provides an efficient pathway for ion diffusion and charge transfer, leading to high specific capacitance and power density. researchgate.net
Similarly, forming heterostructures by decorating titanate-based materials with other semiconductor nanoparticles, like Cu₂O-CuO, can dramatically improve photocatalytic activity. epa.gov The engineered interface creates a junction that promotes the separation of photogenerated electrons and holes, increasing their lifetime and the probability of them participating in redox reactions for pollutant degradation. epa.gov The principles of creating composites with carbonaceous materials, such as activated carbon or graphene, could also be applied to Co₂TiO₄ to enhance its electrical conductivity for applications in batteries or electrocatalysis.
Nanoparticle Surface Energy and Agglomeration Behavior
When this compound is produced in nanoparticle form, its high surface area-to-volume ratio leads to distinct behaviors governed by surface energy. nanografi.com
The stability of a nanoparticle dispersion and its resistance to agglomeration are largely governed by interparticle forces, which can be modulated by controlling the surface chemistry. semanticscholar.org The surface charge of the particles, often quantified by the zeta potential, is a key indicator of stability. mdpi.comresearchgate.net A high magnitude of zeta potential (either positive or negative) results in strong electrostatic repulsion between particles, which can overcome the attractive van der Waals forces and prevent agglomeration. mdpi.com This surface charge is highly dependent on the pH of the surrounding medium. researchgate.net
Furthermore, surface functionalization can be employed to sterically stabilize the nanoparticles. Coating or grafting polymers or other capping agents onto the particle surface creates a physical barrier that prevents particles from coming into close contact, thereby inhibiting agglomeration. mdpi.com While specific surface energy values for Co₂TiO₄ are not widely reported, its agglomeration behavior in liquid media is expected to be governed by these fundamental principles of colloid and surface science.
Table 3: Key Factors Influencing Nanoparticle Agglomeration This table outlines general principles applicable to the dispersion of Co₂TiO₄ nanoparticles.
| Factor | Description | Effect on Agglomeration | Reference |
| High Surface Energy | Excess energy at the nanoparticle surface compared to the bulk. | Primary driving force for agglomeration. | nanoparticles.ch |
| pH of Medium | Affects the surface protonation/deprotonation, altering surface charge. | Can induce or prevent agglomeration by moving the zeta potential closer to or further from zero. | researchgate.net |
| Ionic Strength | Concentration of ions in the medium. | High ionic strength compresses the electrical double layer, reducing electrostatic repulsion and promoting agglomeration. | semanticscholar.org |
| Zeta Potential | Measure of the magnitude of the electrostatic repulsive forces between particles. | High absolute values (>30 mV) indicate good stability and inhibit agglomeration. | mdpi.com |
| Surface Coatings | Adsorption or grafting of molecules (e.g., polymers, citrates) onto the surface. | Can provide steric hindrance, preventing agglomeration. | mdpi.com |
Emerging Research Directions and Future Perspectives on Cobalt Titanite Green Spinel
Integration into Multifunctional Materials Systems
The evolution of materials science increasingly demands components that perform multiple functions simultaneously. Cobalt titanite green spinel is emerging as a candidate for such multifunctional systems, where it contributes not only color but also other valuable physical or chemical properties.
One of the most significant areas of research is its application in "cool coatings." These coatings are designed to reflect a high degree of near-infrared (NIR) radiation from the sun, which accounts for a substantial portion of solar heat gain in buildings and vehicles. This compound exhibits high infrared reflectivity, a property that allows it to remain cooler than other pigments of similar color when exposed to sunlight. thaiscience.infoiaea.org By incorporating this pigment into exterior architectural paints, roofing materials, and automotive finishes, it is possible to reduce cooling energy consumption, mitigate the urban heat island effect, and enhance the durability of the coated materials by lowering thermal stress. thaiscience.info
Beyond passive thermal management, Co₂TiO₄ is being explored for active roles in energy and environmental applications . Recent studies have identified cobalt titanate spinel as a promising and robust electrocatalyst for the oxygen evolution reaction (OER) in acidic environments. mdpi.com The OER is a critical, yet often rate-limiting, step in producing green hydrogen through water electrolysis. The spinel cobalt titanium binary oxide has shown notable activity and stability for water oxidation, presenting a potential non-precious metal alternative to expensive catalysts like iridium and ruthenium oxides. mdpi.comresearchgate.net Furthermore, hierarchical nanostructures of Co₂TiO₄, synthesized via hydrothermal methods, have demonstrated high efficiency as catalysts for activating peroxymonosulfate (B1194676) to degrade organic pollutants in water, highlighting its potential in advanced oxidation processes for environmental remediation. rsc.org
| Multifunctional Application | Key Property of Co₂TiO₄ | System-Level Benefit | Relevant Research Area |
| Cool Coatings | High Near-Infrared (NIR) Reflectance thaiscience.infoiaea.org | Reduced heat absorption, lower surface temperature, energy savings. thaiscience.info | Building materials, automotive finishes, military camouflage. thaiscience.info |
| Acidic Water Electrolysis | Electrocatalytic activity for Oxygen Evolution Reaction (OER) mdpi.com | Enables efficient hydrogen production with non-precious metals. | Green energy, hydrogen economy. mdpi.comresearchgate.net |
| Water Treatment | Catalytic activation of oxidizing agents (e.g., PMS) rsc.org | Degradation of persistent organic pollutants. rsc.org | Environmental remediation, advanced oxidation processes. |
| Lithium-Ion Batteries | Electrochemical activity as an anode material. researchgate.net | Potential high-capacity negative electrode for energy storage. | Advanced battery technologies. researchgate.net |
Exploration of Novel Doping Strategies and Solid Solutions
The inherent flexibility of the spinel crystal structure allows for a wide range of ionic substitutions, making it an ideal platform for creating complex solid solutions with tailored properties. Research into doping cobalt titanate green spinel aims to enhance its existing characteristics or introduce new functionalities.
The composition of commercial Pigment Green 50 often includes modifiers such as nickel, zinc, magnesium, or iron oxides. slu.semdpi.com These are not impurities but rather integral components of a solid solution, forming complex spinels like (Co,Ni,Zn)₂(Ti)O₄. rsc.org This strategy is used to fine-tune color, improving the yellowish-green hue, and can also enhance properties like heat stability and chemical resistance. nih.goviaea.org
Current research is moving beyond traditional modifications to explore how specific dopants can influence its functional properties. For instance, in the field of catalysis, doping is a well-established method for enhancing activity and stability. Studies on related cobalt spinels, such as Co₃O₄, have shown that incorporating manganese can dramatically improve the catalyst's lifetime in acidic electrolytes for the OER. csic.es This principle is being extended to Co₂TiO₄, where introducing other transition metals into the spinel lattice could create more active catalytic sites or improve electronic conductivity, thereby boosting its performance in water splitting or pollution control applications. rsc.org
The formation of solid solutions is also a key strategy for tuning optical and electronic properties. Research on other spinel systems, like Co(Co₂₋ₓCrₓ)O₄, has demonstrated that varying the ratio of constituent metals can systematically alter the material's color and electronic band structure. orientjchem.org Applying this concept to cobalt titanate could lead to a new palette of high-performance green pigments with varied shades and NIR reflectance profiles.
| Dopant/Modifier Ion | Potential Host Site(s) | Anticipated Effect on Properties | Relevant Application |
| Nickel (Ni²⁺) | Octahedral (Co²⁺) | Color modification, improved stability. rsc.orgslu.semdpi.com | Pigments, Coatings. nih.gov |
| Zinc (Zn²⁺) | Tetrahedral (Co²⁺) | Color modification, pigment stability. rsc.orgslu.semdpi.com | Pigments, Plastics. nih.gov |
| Magnesium (Mg²⁺) | Tetrahedral/Octahedral (Co²⁺) | Enhanced thermal stability, potential catalytic promotion. slu.seacs.org | High-temperature ceramics, Catalysis. |
| Manganese (Mn³⁺/Mn⁴⁺) | Octahedral (Ti⁴⁺/Co²⁺) | Improved electrocatalytic stability and activity. csic.es | Electrocatalysis (OER). |
| Chromium (Cr³⁺) | Octahedral (Ti⁴⁺) | Color tuning (shifts toward bluish-green). orientjchem.org | Specialty Pigments. |
Green Synthesis Routes and Sustainable Production Methods
The traditional method for producing cobalt titanate green spinel is a solid-state reaction involving the high-temperature calcination of precursor oxides or salts, often at temperatures ranging from 800°C to over 1200°C. rsc.orgresearchgate.netyoutube.com While effective, this process is energy-intensive and can result in materials with large, non-uniform particles and low surface areas. researchgate.net Recognizing these drawbacks, a significant research thrust is focused on developing more sustainable and energy-efficient "green" synthesis routes.
These alternative methods often leverage solution-based chemistry to achieve better mixing of precursors at the atomic level, enabling the formation of the desired spinel phase at much lower temperatures. Key emerging routes include:
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel (autoclave). Researchers have successfully synthesized nanostructured Co₂TiO₄ via hydrothermal routes, which can yield highly crystalline nanoparticles with large surface areas—a desirable trait for catalytic applications. rsc.orgcsic.esresearchgate.net This approach offers significant energy savings over conventional calcination.
Sol-Gel Method: The sol-gel process involves the transition of a solution system (sol) into a solid gel-phase network containing the metal precursors. This gel can then be dried and heated at a relatively low temperature to form the final oxide. This technique allows for excellent control over stoichiometry and produces highly homogeneous, nanocrystalline materials. orientjchem.orgresearchgate.netijcse.ir Sol-gel routes using various precursors and chelating agents are being explored to synthesize cobalt titanate pigments and catalysts. orientjchem.orgijcse.ir
Co-precipitation: This technique involves precipitating the metal hydroxides or carbonates from a solution containing the desired metal salts. The resulting intimate mixture of precursors can then be calcined at a lower temperature than a simple mixture of oxides to form the spinel. uokerbala.edu.iq This method is scalable and can be more energy-efficient than traditional solid-state routes.
These green chemistry approaches not only reduce the energy footprint of production but also provide superior control over the material's final properties, such as particle size, morphology, and surface area, which are critical for advanced functional applications. researchgate.netcsic.es
| Synthesis Method | Typical Temperature Range | Key Advantages | Primary Research Focus |
| Solid-State Reaction | 800 - 1200°C+ rsc.orgresearchgate.net | Simple, scalable. | Traditional pigment production. |
| Hydrothermal Synthesis | 180 - 250°C thaiscience.inforsc.org | Low temperature, high crystallinity, control over morphology. | Nanocatalysts, battery materials. rsc.orgresearchgate.net |
| Sol-Gel Method | < 800°C researchgate.netijcse.ir | High purity and homogeneity, nanocrystalline products. | Functional coatings, advanced pigments. ijcse.ir |
| Co-precipitation | Calcination often < 900°C uokerbala.edu.iq | Good stoichiometry control, scalable. | Precursor for catalysts and pigments. researchgate.net |
Advanced Characterization Techniques and In-Situ Studies
A deep understanding of the relationship between the atomic structure, chemical composition, and functional properties of cobalt titanate green spinel is essential for its rational design and optimization. Advanced characterization techniques are providing this crucial information with unprecedented detail.
Standard laboratory techniques like X-ray Diffraction (XRD) are used to confirm the crystalline spinel phase, while electron microscopy (SEM, TEM) reveals particle size and morphology. thaiscience.inforesearchgate.net However, emerging research increasingly relies on more sophisticated methods to probe the material's local atomic environment and electronic structure. X-ray Photoelectron Spectroscopy (XPS) is employed to determine the surface elemental composition and the oxidation states of cobalt and titanium, which is critical for understanding catalytic mechanisms. csic.esorientjchem.orgRaman and Fourier-Transform Infrared (FTIR) Spectroscopy provide insight into the vibrational modes of the crystal lattice, confirming the presence of specific metal-oxygen bonds within the tetrahedral and octahedral sites of the spinel structure. thaiscience.infoorientjchem.org
A particularly powerful new direction is the use of in-situ characterization techniques , which allow researchers to observe the material as it forms or functions in real-time. For example, in-situ high-temperature XRD (HT-XRD) can be used to monitor the phase transformations that occur as precursor materials are heated, revealing the precise temperature at which the spinel structure crystallizes. mdpi.commdpi.com Studies on related spinels have used synchrotron-based in-situ XRD and X-ray Absorption Spectroscopy (XAS) to track the structural and electronic changes during synthesis or during electrochemical processes like battery charging/discharging. mdpi.comunt.edursc.org These in-situ studies provide dynamic information about formation mechanisms, phase stability, and the behavior of active sites, which is impossible to obtain from conventional post-synthesis (ex-situ) analysis alone. mdpi.commdpi.com
| Technique | Information Obtained | Relevance to Co₂TiO₄ Research |
| In-Situ High-Temperature XRD | Real-time tracking of crystalline phase formation during heating. mdpi.commdpi.com | Optimizing synthesis conditions, understanding formation pathways. |
| X-ray Absorption Spectroscopy (XAS) | Local atomic coordination, oxidation states of specific elements. mdpi.com | Determining cation distribution (e.g., Co²⁺ vs Co³⁺) and electronic changes during catalysis. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states. csic.esorientjchem.org | Characterizing surface active sites for catalysis and surface chemistry. |
| Raman Spectroscopy | Vibrational modes related to specific structural units (e.g., CoO₄, TiO₆). thaiscience.info | Confirming spinel structure, detecting disorder and dopant incorporation. |
| Neutron Powder Diffraction (NPD) | Precise crystal structure, including positions of light elements and cation distribution. csic.es | Accurately determining the distribution of Co and Ti ions in the spinel lattice. |
Bridging Fundamental Understanding with Technological Applications
The future development of cobalt titanate green spinel relies on effectively connecting fundamental scientific knowledge with practical technological applications. This involves understanding how its intrinsic properties at the atomic and electronic levels govern its performance in macroscopic systems.
The performance of Co₂TiO₄ as a "cool pigment" is directly linked to its fundamental electronic band structure. This structure dictates which wavelengths of light are absorbed and which are reflected. The vibrant green color arises from absorption in the red and blue parts of the visible spectrum, while the high NIR reflectance is due to a lack of electronic transitions that can absorb energy in that wavelength range. By modeling this band structure, researchers can predict how doping or forming solid solutions will alter the optical properties, enabling the design of pigments with optimized color and solar reflectance.
In catalysis , the bridge between fundamentals and application is built on understanding surface chemistry and electron transfer processes. The effectiveness of Co₂TiO₄ as an OER electrocatalyst is determined by the binding energies of reaction intermediates to its surface active sites and the ease with which electrons can be transferred. csic.es Advanced computational studies, such as Density Functional Theory (DFT), can model these interactions and predict how modifying the surface—for example, by introducing dopants or creating specific crystal facets—can lower the energy barrier for the reaction, thus improving catalytic efficiency. csic.es Similarly, identifying the roles of both cobalt and titanium in activating PMS for pollutant degradation allows for the rational design of more effective catalysts. rsc.org
For applications in pigments and coatings , the fundamental understanding of the spinel crystal lattice explains its exceptional chemical and thermal stability. nih.govresearchgate.net The strong, three-dimensional network of covalent metal-oxygen bonds is resistant to degradation by heat, UV radiation, and chemical attack, leading to its excellent durability in harsh environments. researchgate.net By connecting these fundamental structural features to performance metrics like weatherability and lightfastness, researchers can continue to develop superior, long-lasting colorants for demanding applications.
This synergistic relationship, where technological needs drive fundamental questions and scientific discoveries enable new applications, is charting the future course for cobalt titanate green spinel, transforming it from a simple pigment into a versatile, high-performance functional material.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing cobalt titanite green spinel, and how can its purity be verified?
- Methodological Answer : Synthesis typically involves solid-state reactions or sol-gel processes. For solid-state methods, stoichiometric mixtures of CoO, NiO, ZnO, and TiO₂ are calcined at 1000–1200°C for 12–24 hours under controlled atmospheres . Purity verification requires X-ray diffraction (XRD) to confirm the spinel structure (e.g., cubic Fd3m space group) and energy-dispersive X-ray spectroscopy (SEM-EDS) to validate elemental ratios (Co:Ni:Zn:Ti ≈ 1:0.5:0.5:1) . Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies trace impurities, ensuring <1% deviation from theoretical composition .
Q. How do variations in Ni/Zn ratios affect the optical properties of this compound?
- Methodological Answer : Adjusting Ni/Zn ratios modifies crystal field transitions, altering UV-Vis absorption spectra. For example, replacing Zn²⁺ with Ni²⁺ shifts the absorption edge from 520 nm to 580 nm, intensifying green hues. Experimental protocols involve preparing batches with incremental substitutions (e.g., 0.1–0.9 molar ratios) and analyzing reflectance spectra using a spectrophotometer with an integrating sphere . Diffuse reflectance data should be converted to Kubelka-Munk units to quantify color intensity .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of this compound be resolved?
- Methodological Answer : Discrepancies often arise from differences in synthesis conditions (e.g., heating rates, particle size). To resolve contradictions, replicate experiments using thermogravimetric analysis (TGA) under identical atmospheres (e.g., air vs. argon). For example, TGA curves showing weight loss >500°C may indicate incomplete oxidation of precursors, requiring pre-calcination at 800°C to eliminate organic residues . Pair results with in-situ high-temperature XRD to track phase transitions and identify decomposition products (e.g., TiO₂ or Co₃O₄) .
Q. What subsolidus reactions influence the stability of this compound in geological or high-temperature applications?
- Methodological Answer : Subsolidus equilibration (e.g., 690–720°C) can trigger reactions like clinopyroxene + ilmenite → titanite + quartz + spinel . To study this, synthesize spinel with excess TiO₂ (5–10 wt%) and anneal samples in sealed quartz tubes at 700°C for 72 hours. Analyze quenched products via Raman spectroscopy to detect secondary phases (e.g., rutile) and electron probe microanalysis (EPMA) to map elemental redistribution .
Q. How do trace impurities (e.g., Cr³⁺ or Fe³⁺) impact the electronic structure and catalytic activity of this compound?
- Methodological Answer : Doping studies require controlled introduction of impurities (e.g., 0.1–2.0 wt% Cr₂O₃) via co-precipitation. Use X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (e.g., Cr³⁺ substituting Co²⁺) and electron paramagnetic resonance (EPR) to detect unpaired electrons. Catalytic activity (e.g., oxygen evolution reaction) is assessed via cyclic voltammetry in 1M KOH, correlating overpotential shifts with dopant concentration .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing variability in spinel synthesis outcomes?
- Methodological Answer : Employ multivariate analysis (e.g., principal component analysis) to isolate critical variables (e.g., calcination time, precursor purity). For batch-to-batch variability, use a factorial design (e.g., 2³ design) testing temperature (±50°C), precursor grind time (±30 minutes), and atmosphere (air/argon). ANOVA identifies significant factors (p < 0.05), while SEM-EDS line scans quantify compositional heterogeneity .
Q. How can researchers address discrepancies in reported solubility values (e.g., 500 μg/L vs. 200 μg/L at 20°C)?
- Methodological Answer : Solubility measurements must standardize pH (e.g., pH 7.0 ± 0.2) and particle size (<1 μm via ball milling). Use dynamic light scattering (DLS) to confirm particle size distribution. Compare results across methods: (1) batch leaching tests (7-day agitation) and (2) flow-through reactors simulating environmental conditions. ICP-MS analysis with internal standards (e.g., In³⁺) minimizes instrumental drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
